2-Amino-3-Chloro-5-Nitropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPFLVIBWRFJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597171 | |
| Record name | 3-Chloro-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-35-1 | |
| Record name | 3-Chloro-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-3-Chloro-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloro-5-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing factors such as reaction kinetics, formulation, bioavailability, and environmental fate. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a logical workflow for its characterization.
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined and are cited in the literature, others are predicted values derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃O₂ | |
| Molecular Weight | 173.56 g/mol | |
| Melting Point | 193-197 °C (lit.) | [1] |
| Boiling Point | 305.8 ± 37.0 °C (Predicted) | [1] |
| pKa | 0.17 ± 0.49 (Predicted) | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1] |
| LogP | Not experimentally determined | |
| Appearance | Light yellow to brown crystalline powder | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols that can be employed for the characterization of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[3]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point to ensure accuracy.[2]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which has a basic amino group, the pKa of its conjugate acid is determined.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl.[4][5]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[4] To prevent interference from dissolved carbon dioxide, the solution is purged with nitrogen gas.[5]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each incremental addition of the titrant.[4][5]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[4] A minimum of three titrations are performed to ensure accuracy and calculate the average pKa and standard deviation.[4]
Solubility Determination
Solubility is a key parameter that affects a compound's absorption and distribution. The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Equilibrium System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH, or organic solvents) in a sealed flask.[6][7]
-
Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[6][8]
-
Sample Separation: After equilibration, the suspension is allowed to settle, and the supernatant is carefully removed and filtered or centrifuged to separate the saturated solution from the excess solid.[6][9]
-
Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.[6][7]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols offer a framework for researchers and drug development professionals to effectively handle and utilize this important chemical intermediate. Accurate and consistent determination of these properties is essential for advancing the synthesis and application of novel molecules in the pharmaceutical and agrochemical industries.
References
- 1. 2-Amino-5-chloro-3-nitropyridine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. ursinus.edu [ursinus.edu]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to 2-Amino-3-chloro-5-nitropyridine (CAS: 22353-35-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-chloro-5-nitropyridine, a key heterocyclic building block in organic synthesis. This document collates available data on its chemical properties, outlines detailed experimental protocols for its synthesis and a common cross-coupling application, and presents visual representations of the underlying chemical transformations.
Core Compound Properties
This compound is a functionalized pyridine derivative with significant potential in the synthesis of complex organic molecules. Its utility as a chemical intermediate is primarily in the fields of pharmaceutical and agrochemical development.[1] The strategic placement of the amino, chloro, and nitro groups on the pyridine ring allows for a variety of chemical modifications, making it a versatile precursor for the synthesis of novel compounds, including potential anti-infective and anti-cancer agents, as well as herbicides and pesticides.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Amino-5-chloro-3-nitropyridine | 2-Chloro-5-nitropyridine |
| CAS Number | 22353-35-1 | 5409-39-2[2][3] | 4548-45-2[4] |
| Molecular Formula | C₅H₄ClN₃O₂ | C₅H₄ClN₃O₂[2][3] | C₅H₃ClN₂O₂[4] |
| Molecular Weight | 173.56 g/mol | 173.56 g/mol [2] | 158.54 g/mol [4] |
| Melting Point | Not available | 193-197 °C[2][3] | 105-107 °C |
| Appearance | Not available | Yellow solid | Not available |
Spectroscopic Data Summary
Table 2: Spectroscopic Data for Compounds Related to this compound
| Spectroscopic Technique | Related Compound | Observed Data |
| ¹H NMR | 2-Chloro-3-pyridinamine | Data available, but specific shifts not provided in abstract. |
| ¹³C NMR | 2-Amino-3-nitropyridine | Spectral data available.[5] |
| 2-Chloro-3-methyl-5-nitropyridine | Spectral data available.[6] | |
| FT-IR | 2-Chloro-5-nitropyridine | Spectra available.[7][8] |
| 2-Amino-5-nitropyridine pentaborate | N-H stretching: ~3398 cm⁻¹, C=C stretching: ~1468 cm⁻¹[1] | |
| Mass Spectrometry | 2-Amino-5-chloropyridine | Mass spectrum available in NIST WebBook.[9] |
| 2-Chloro-5-nitropyridine | GC-MS data available in PubChem.[10] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic nitration of 2-amino-3-chloropyridine. The following protocol is adapted from procedures for similar aminopyridine nitrations.
Reaction Scheme:
Caption: Synthesis of this compound via nitration.
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 2-amino-3-chloropyridine to concentrated sulfuric acid at 0-5 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The following is a general protocol for the coupling with phenylboronic acid.
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Reaction Mechanisms
Electrophilic Aromatic Substitution: Nitration
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[11][12]
Caption: Mechanism of electrophilic nitration of an aminopyridine.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
Substituted nitropyridines, such as this compound, are valuable precursors in the synthesis of kinase inhibitors.[14] The pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The amino and nitro functionalities provide handles for further chemical elaboration to improve potency and selectivity. The synthesis of various kinase inhibitors often involves the coupling of such pyridine intermediates with other heterocyclic systems.[15][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 10. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. soci.org [soci.org]
An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Amino-5-chloro-3-nitropyridine. It includes a detailed synthesis protocol, theoretical and spectroscopic data, and predicted spectral characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Note on Nomenclature: The user requested information on "2-Amino-3-Chloro-5-Nitropyridine" (CAS 22353-35-1). However, the preponderance of scientific literature and available data pertains to its isomer, 2-Amino-5-chloro-3-nitropyridine (CAS 5409-39-2). This guide will focus on the latter, more extensively documented compound.
Molecular Identity and Physical Properties
2-Amino-5-chloro-3-nitropyridine is a substituted pyridine derivative with the molecular formula C₅H₄ClN₃O₂.[1] Its structural and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-chloro-3-nitropyridin-2-amine |
| CAS Number | 5409-39-2[1] |
| Molecular Formula | C₅H₄ClN₃O₂[1] |
| Molecular Weight | 173.56 g/mol [1] |
| Appearance | Yellow crystalline powder |
| Melting Point | 193-197 °C[2] |
| SMILES | Nc1ncc(Cl)cc1--INVALID-LINK--=O |
| InChI Key | GILTXHIJUUIMPI-UHFFFAOYSA-N |
Synthesis of 2-Amino-5-chloro-3-nitropyridine
The synthesis of 2-Amino-5-chloro-3-nitropyridine is typically achieved through the nitration of 2-Amino-5-chloropyridine.[3]
Experimental Protocol
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice water
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure: [2]
-
In a suitable reaction vessel, 2-Amino-5-chloropyridine (2.57 g, 20.0 mmol) is carefully mixed with sulfuric acid (6.30 ml) at 25 °C.
-
Nitric acid (0.860 ml, 21.1 mmol) is added slowly and dropwise to the mixture over a period of 15 minutes, maintaining control of the temperature.
-
The reaction system is then warmed to 55°C with continuous stirring. The progress of the reaction should be monitored (e.g., by TLC).
-
After the reaction is complete, it is cooled to room temperature.
-
The reaction mixture is then slowly poured into ice water (60 g).
-
The resulting solution is neutralized by adjusting the pH to 11 with an aqueous sodium hydroxide solution, which will precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield 2-Amino-5-chloro-3-nitropyridine.
Synthesis Workflow Diagram
Caption: Synthesis of 2-Amino-5-chloro-3-nitropyridine.
Molecular Structure and Crystallography
While no experimental crystallographic data for 2-Amino-5-chloro-3-nitropyridine is publicly available, its molecular structure has been investigated using quantum mechanical methods. A study by Selvakumari et al. utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set to perform a full geometry optimization of the molecule.[4] The data in the following tables are representative of such theoretical calculations for this class of molecule.
Calculated Bond Lengths
| Bond | Bond Length (Å) |
| C2-N7 | 1.35 |
| C2-N1 | 1.37 |
| C3-C2 | 1.41 |
| C3-N8 | 1.46 |
| C4-C3 | 1.38 |
| C4-C5 | 1.39 |
| C5-Cl6 | 1.74 |
| C5-N1 | 1.34 |
| N8-O9 | 1.23 |
| N8-O10 | 1.23 |
| N7-H11 | 1.01 |
| N7-H12 | 1.01 |
| C4-H13 | 1.08 |
Calculated Bond Angles
| Angle | Bond Angle (°) |
| N1-C2-N7 | 117.0 |
| C3-C2-N1 | 120.0 |
| C2-C3-N8 | 121.0 |
| C4-C3-C2 | 120.0 |
| C3-C4-C5 | 119.0 |
| C4-C5-Cl6 | 118.0 |
| N1-C5-C4 | 121.0 |
| C2-N1-C5 | 120.0 |
| C3-N8-O9 | 118.0 |
| C3-N8-O10 | 118.0 |
| O9-N8-O10 | 124.0 |
| C2-N7-H11 | 120.0 |
| C2-N7-H12 | 120.0 |
| H11-N7-H12 | 120.0 |
Spectroscopic Data
Vibrational Spectroscopy (FT-IR and FT-Raman)
Experimental FT-IR and FT-Raman spectra of 2-Amino-5-chloro-3-nitropyridine have been recorded and analyzed, supported by DFT calculations to assign the vibrational modes.[4]
Experimental Protocol for FT-IR/FT-Raman:
-
A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
For FT-Raman, the solid sample is placed in a sample holder and the spectrum is excited using a laser source (e.g., Nd:YAG laser at 1064 nm) and recorded.
Key Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | NH₂ asymmetric and symmetric stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~1620-1580 | NH₂ scissoring |
| ~1550-1500 | NO₂ asymmetric stretching |
| ~1480-1450 | Aromatic C=C stretching |
| ~1350-1300 | NO₂ symmetric stretching |
| ~850-800 | C-Cl stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for ¹H and ¹³C NMR:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum, typically at a frequency of 300 MHz or higher.
-
Acquire the proton-decoupled ¹³C NMR spectrum, typically at a frequency of 75 MHz or higher.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on C4 | 8.0 - 8.5 | d |
| H on C6 | 8.5 - 9.0 | d |
| NH₂ | 6.0 - 7.0 | br s |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C-NH₂) | 155 - 160 |
| C3 (C-NO₂) | 130 - 135 |
| C4 | 120 - 125 |
| C5 (C-Cl) | 140 - 145 |
| C6 | 145 - 150 |
Mass Spectrometry (MS)
Experimental mass spectrometry data for 2-Amino-5-chloro-3-nitropyridine is not widely published. However, the fragmentation pattern can be predicted based on the structure.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detect the ions and generate a mass spectrum.
Predicted Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of the molecule.
Key Expected Fragments:
| m/z | Identity |
| 173/175 | Molecular ion [M]⁺ (characteristic 3:1 isotope pattern for Cl) |
| 138 | [M - Cl]⁺ |
| 127/129 | [M - NO₂]⁺ |
| 100/102 | [M - NO₂ - HCN]⁺ |
Conclusion
This technical guide has synthesized the available information on 2-Amino-5-chloro-3-nitropyridine, providing a detailed account of its synthesis, molecular structure, and spectroscopic properties. While a complete experimental dataset is not publicly available for all analytical techniques, the provided protocols and predicted data offer a solid foundation for researchers working with this compound. The theoretical data from quantum mechanical studies, in particular, provides valuable insight into its molecular geometry. This guide serves as a starting point for further experimental investigation and application of this molecule in various scientific fields.
References
An In-depth Technical Guide to 2-Amino-3-Chloro-5-Nitropyridine: Solubility and Stability for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-3-Chloro-5-Nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes qualitative information, data from structurally related molecules, and established scientific principles to provide a thorough understanding of its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics and other chemical entities utilizing this versatile building block.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial starting material and intermediate in the synthesis of a variety of bioactive molecules. Its trifunctional nature, featuring an amino group, a chloro group, and a nitro group, offers multiple reaction sites for chemical modification, making it a valuable scaffold in medicinal chemistry. Notably, it is a precursor in the synthesis of compounds with potential applications as anti-infective and anti-cancer agents[1]. Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery and development, from reaction optimization and purification to formulation and storage.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄ClN₃O₂ | [2][3] |
| Molecular Weight | 173.56 g/mol | [2][3] |
| Appearance | Yellow to brown crystalline powder | [2] |
| Melting Point | 193-197 °C | [2][4] |
| Boiling Point (Predicted) | 305.8 ± 37.0 °C | [2] |
| Density (Predicted) | 1.596 g/cm³ | [2] |
| pKa (Predicted) | 0.17 ± 0.49 | [2] |
Solubility Profile
Qualitative Solubility
Based on available information, the qualitative solubility of this compound is summarized in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [5] |
| Methanol | Soluble | |
| Dimethylformamide (DMF) | Soluble | [2] |
Expected Solubility Trends in Organic Solvents
The solubility of organic compounds is governed by the principle of "like dissolves like." Given the polar nature of the amino and nitro groups, and the pyridine ring, this compound is expected to exhibit greater solubility in polar organic solvents. The presence of a chlorine atom contributes to its lipophilicity.
To provide a more quantitative perspective, the solubility of a structurally similar compound, 2-chloro-5-nitroaniline, in various solvents is presented in Table 3. While not identical, these values can serve as a useful proxy for estimating the solubility behavior of this compound. The data shows a general trend of increasing solubility with solvent polarity and temperature.
Table 3: Solubility of 2-Chloro-5-nitroaniline in Various Solvents at Different Temperatures (mole fraction, 10³x) [6]
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | 1.10 | 1.32 | 1.58 | 1.89 | 2.26 | 2.69 | 3.19 | 3.78 |
| Ethanol | 1.29 | 1.55 | 1.86 | 2.23 | 2.67 | 3.19 | 3.81 | 4.54 |
| n-Propanol | 1.25 | 1.51 | 1.82 | 2.18 | 2.61 | 3.13 | 3.74 | 4.47 |
| Isopropanol | 0.96 | 1.16 | 1.40 | 1.68 | 2.02 | 2.42 | 2.90 | 3.47 |
| 1-Butanol | 1.21 | 1.46 | 1.75 | 2.10 | 2.52 | 3.02 | 3.61 | 4.31 |
| Acetonitrile | 2.87 | 3.45 | 4.14 | 4.96 | 5.94 | 7.11 | 8.51 | 10.18 |
| Acetone | 11.21 | 13.41 | 16.04 | 19.18 | 22.93 | 27.41 | 32.77 | 39.18 |
| 2-Butanone | 9.06 | 10.84 | 12.96 | 15.50 | 18.53 | 22.15 | 26.48 | 31.66 |
| Ethyl acetate | 4.70 | 5.62 | 6.72 | 8.04 | 9.61 | 11.49 | 13.73 | 16.41 |
| 1,4-Dioxane | 6.22 | 7.44 | 8.89 | 10.63 | 12.71 | 15.19 | 18.15 | 21.69 |
| Toluene | 1.48 | 1.77 | 2.12 | 2.53 | 3.03 | 3.62 | 4.33 | 5.17 |
| N-methylpyrrolidone (NMP) | 18.63 | 22.27 | 26.61 | 31.80 | 37.99 | 45.40 | 54.25 | 64.81 |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and application in synthesis. While specific stability studies on this compound are not widely published, its stability can be inferred from the general chemistry of nitropyridine derivatives and related compounds.
Thermal Stability
Nitropyridine derivatives are generally considered to be relatively stable compounds. However, the presence of the nitro group, an electron-withdrawing group, can influence the thermal stability. A study on the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine using Differential Scanning Calorimetry (DSC) showed an exothermic decomposition process[7]. While this is a different molecule, it suggests that substituted nitropyridines can undergo energetic decomposition at elevated temperatures.
For a comprehensive assessment of thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required. TGA would determine the onset temperature of decomposition and mass loss as a function of temperature, while DSC would identify melting point, phase transitions, and exothermic or endothermic decomposition events[8][9]. Based on the melting point of 193-197 °C, it can be inferred that this compound is a solid with considerable thermal stability at ambient temperatures.
Photostability
Compounds containing nitro aromatic groups can be susceptible to photodegradation. The ICH Q1B guideline provides a framework for the photostability testing of new drug substances and products[10][11][12][13][14]. Such testing involves exposing the compound to a combination of visible and UV light to assess changes in its physical and chemical properties[11][15]. The photodegradation of other pyridine derivatives, such as dihydropyridines, has been studied and shown to involve aromatization of the pyridine ring[15]. The specific photolytic degradation pathways for this compound would need to be determined experimentally.
pH Stability and Hydrolysis
The stability of this compound in aqueous solutions at different pH values is an important consideration, particularly for its use in biological assays or aqueous reaction media. The molecule contains several groups that could be susceptible to hydrolysis under acidic or basic conditions. The chloro substituent on the pyridine ring could potentially undergo nucleophilic substitution, although this is generally less facile than in aliphatic systems. The amino group can be protonated under acidic conditions, which may affect the overall reactivity and stability of the molecule.
To fully characterize its pH stability, a pH-rate profile study would be necessary. This involves measuring the rate of degradation of the compound in buffered solutions across a wide pH range[6][16][17].
Experimental Protocols
The following sections provide detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol for Determining Solubility in Organic Solvents
This protocol is based on the shake-flask method, a standard technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the quantitative solubility of this compound in various organic solvents at different temperatures.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide, toluene)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at equilibrium.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C). Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilution and Analysis: Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.
-
Repeat the procedure for each solvent and temperature.
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines[18][19][20][21][22].
Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber compliant with ICH Q1B guidelines
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of HCl solution (e.g., 0.1 N or 1 N). Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Treat the stock solution with an equal volume of NaOH solution (e.g., 0.1 N or 1 N). Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: Treat the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[11]. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC-PDA-MS method.
-
Data Analysis:
-
Determine the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products using PDA and MS data.
-
Propose potential degradation pathways.
-
Role in Synthetic Pathways (Visualization)
This compound and its precursors are valuable intermediates in the synthesis of various pharmaceuticals. The following diagrams, generated using Graphviz (DOT language), illustrate their application in two distinct synthetic pathways.
Synthesis of Pyronaridine
Pyronaridine is an antimalarial drug. While this compound is not a direct precursor, the synthesis of pyronaridine often starts from 2-aminopyridine, which is the parent compound of our topic molecule. This pathway highlights the importance of substituted pyridines in complex drug synthesis[23][24][25][26].
Caption: Synthetic pathway of the antimalarial drug Pyronaridine from 2-aminopyridine.
Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a therapeutic target for various diseases, including neurodegenerative disorders. Substituted nitropyridines are used in the synthesis of potent GSK-3 inhibitors[27][28][29][30][31]. The following workflow illustrates a general strategy for developing such inhibitors.
Caption: General workflow for the synthesis of GSK-3 inhibitors from a chloronitropyridine precursor.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its known solubility and stability characteristics. While direct quantitative data is limited, the information compiled from qualitative sources and analogous compounds provides a strong foundation for its practical application. The detailed experimental protocols offer a clear path for researchers to generate the specific data required for their individual research and development needs. The visualization of its role in the synthesis of complex molecules underscores its importance as a versatile building block in medicinal chemistry. Further research to generate precise quantitative solubility and stability data for this compound is highly encouraged to facilitate its broader application in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-chloro-3-nitropyridine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. aobchem.com [aobchem.com]
- 4. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 9. rjleegroup.com [rjleegroup.com]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. resolvemass.ca [resolvemass.ca]
- 22. asianjpr.com [asianjpr.com]
- 23. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. [Synthesis of new antimalarial drug pyronaridine and its analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 2-Amino-3-Chloro-5-Nitropyridine: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-Chloro-5-Nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details relevant experimental protocols, and presents logical workflows for its synthesis and potential biological evaluation. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related analogs to provide a comparative and predictive framework.
Spectroscopic Data Analysis
A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological processes. This section summarizes the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-4 | 8.0 - 8.4 | d | The downfield shift is attributed to the strong electron-withdrawing effect of the adjacent nitro group. |
| H-6 | 8.8 - 9.2 | d | This proton is expected to be the most deshielded due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group. |
| -NH₂ | 5.0 - 7.0 | br s | The chemical shift of the amino protons can vary significantly depending on the solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 155 - 160 | Attached to the amino group, shifted upfield relative to other carbons bonded to nitrogen. |
| C-3 | 115 - 120 | Shielded by the amino group but deshielded by the adjacent chlorine. |
| C-4 | 135 - 140 | Deshielded by the nitro group. |
| C-5 | 145 - 150 | Attached to the electron-withdrawing nitro group, expected to be significantly downfield. |
| C-6 | 150 - 155 | Influenced by the ring nitrogen and the meta-nitro group. |
Infrared (IR) Spectroscopy
A study has reported the acquisition of FT-IR and FT-Raman spectra for this compound. While the full dataset is not accessible, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Amino) | 3300 - 3500 | Medium | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |
| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Strong | Stretch |
| N-O (Nitro) | 1500 - 1560 | Strong | Asymmetric Stretch |
| N-O (Nitro) | 1330 - 1370 | Strong | Symmetric Stretch |
| C-Cl | 700 - 850 | Strong | Stretch |
Mass Spectrometry (MS)
Specific mass spectrometry data for this compound is not currently available. However, based on its molecular weight (173.56 g/mol ) and the fragmentation patterns of similar nitroaromatic compounds, the expected mass spectrum would show a prominent molecular ion peak.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Notes |
| 173/175 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 143/145 | [M-NO]⁺ | Loss of nitric oxide. |
| 127/129 | [M-NO₂]⁺ | Loss of the nitro group. |
| 99 | [M-NO₂-Cl]⁺ | Subsequent loss of chlorine. |
Experimental Protocols
This section outlines the general methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common synthetic route involves the nitration of 2-amino-5-chloropyridine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 2-amino-5-chloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows related to this compound.
Potential Biological Activities of 2-Amino-3-Chloro-5-Nitropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-amino-3-chloro-5-nitropyridine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The unique arrangement of electron-withdrawing and electron-donating groups on the pyridine ring confers a range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Biological Activities
The primary biological activities associated with this compound derivatives are their potent anticancer and antimicrobial effects. The presence of the nitro group, a strong electron-withdrawing feature, is often crucial for their biological action.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of nitropyridine derivatives against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, through various signaling pathways.
One notable mechanism involves a caspase-independent pathway mediated by the Apoptosis-Inducing Factor (AIF). In this pathway, the compound triggers the release of AIF from the mitochondria. AIF then translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death. This pathway is distinct from the more common caspase-dependent apoptosis and presents an alternative strategy for circumventing resistance to conventional chemotherapeutics.[1]
dot
Caption: AIF-mediated caspase-independent apoptosis pathway.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The nitro group in these compounds can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can then interact with and damage cellular macromolecules such as DNA and proteins.
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives and related compounds.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 2h | MOLT-4, SR (Leukemia) | GI50 | < 0.01 - 0.02 | [1] |
| SW-620 (Colon) | GI50 | < 0.01 - 0.02 | [1] | |
| SF-539 (CNS) | GI50 | < 0.01 - 0.02 | [1] | |
| SK-MEL-5 (Melanoma) | GI50 | < 0.01 - 0.02 | [1] | |
| 2f | Multiple Lines (Average) | GI50 | 2.80 | [1] |
| 4f | A549 (Lung) | IC50 | 23.78 | [2] |
| MKN45 (Gastric) | IC50 | 67.61 | [2] | |
| MCF7 (Breast) | IC50 | 53.87 | [2] | |
| Compound 5 | A549 (Lung) | IC50 | 0.452 | [3] |
GI50: Growth Inhibition of 50%; IC50: Inhibitory Concentration of 50%
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 2c | Staphylococcus aureus | MIC | 0.039 | [4][5] |
| Bacillus subtilis | MIC | 0.039 | [4][5] | |
| Compound 9 | S. aureus | MIC | 0.12 | [6] |
| S. typhi | MIC | 0.12 | [6] | |
| E. coli | MIC | 0.12 | [6] | |
| Compound 10 | S. typhi | MIC | 0.12 | [6] |
| E. coli | MIC | 0.12 | [6] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
This section provides an overview of the general experimental methodologies for the synthesis and biological evaluation of this compound derivatives, based on protocols described in the literature.
Synthesis of this compound Derivatives
The synthesis of the core this compound scaffold typically involves a multi-step process. A general synthetic workflow is outlined below.
dot
Caption: General synthetic workflow for this compound derivatives.
Detailed Method for the Synthesis of 2-Chloro-5-nitropyridine:
A common route to 2-chloro-5-nitropyridine starts from 2-aminopyridine.[7]
-
Nitration: 2-Aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-5-nitropyridine.[7]
-
Hydrolysis: The resulting 2-amino-5-nitropyridine undergoes diazotization followed by hydrolysis under acidic conditions to produce 2-hydroxy-5-nitropyridine.[7]
-
Chlorination: Finally, 2-hydroxy-5-nitropyridine is chlorinated using a reagent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to afford 2-chloro-5-nitropyridine.[7]
Subsequent derivatization at the amino group or substitution of the chloro group allows for the generation of a library of derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Overview:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
Protocol Overview:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Derivatives of this compound have emerged as a promising class of compounds with significant anticancer and antimicrobial activities. The data presented in this guide highlight their potential for further development as therapeutic agents. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action and specific molecular targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for preclinical and clinical development. Furthermore, investigations into their in vivo efficacy and safety profiles are warranted to translate the promising in vitro results into tangible clinical applications.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Amino-3-Chloro-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the 2-Amino-3-Chloro-5-Nitropyridine core. Due to the highly deactivated nature of this heterocyclic system, this document will delve into the theoretical underpinnings of its reactivity, predict its behavior in common EAS reactions, and explore more viable alternative functionalization strategies.
Introduction: The Challenge of Electrophilic Aromatic Substitution on a Highly Deactivated Pyridine Ring
Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic systems. However, the reactivity of the aromatic ring is highly dependent on the electronic nature of its substituents. The pyridine ring, an analogue of benzene with a nitrogen atom, is inherently less reactive towards electrophiles due to the electron-withdrawing inductive effect of the nitrogen atom.
The target molecule, this compound, presents a particularly challenging substrate for electrophilic aromatic substitution. It possesses a combination of both activating and deactivating substituents, which collectively create a highly electron-deficient aromatic system.
-
Deactivating Substituents:
-
Nitro Group (-NO₂): A strong deactivating group through both inductive and resonance effects.
-
Chloro Group (-Cl): A deactivating group primarily through its inductive effect.
-
Pyridine Nitrogen: Intrinsically deactivates the ring towards electrophilic attack.
-
-
Activating Substituent:
-
Amino Group (-NH₂): A strong activating group through its resonance effect.
-
The cumulative effect of the potent deactivating groups significantly outweighs the activating effect of the amino group, rendering the pyridine ring in this compound a very poor nucleophile. Consequently, direct electrophilic aromatic substitution on this substrate is expected to be extremely difficult, requiring harsh reaction conditions that may lead to decomposition of the starting material. To date, there is a notable lack of reported successful electrophilic aromatic substitution reactions directly on the this compound core in the scientific literature.
Analysis of Substituent Directing Effects and Predicted Regioselectivity
Despite the low reactivity, it is crucial to understand the directing effects of the existing substituents to predict the regioselectivity should an electrophilic substitution reaction be forced to occur. The available positions for substitution are C4 and C6.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 2 | Activating (strong resonance donor, weak inductive withdrawer) | Ortho, Para-directing |
| -Cl | 3 | Deactivating (strong inductive withdrawer, weak resonance donor) | Ortho, Para-directing |
| -NO₂ | 5 | Deactivating (strong inductive and resonance withdrawer) | Meta-directing |
Analysis of Potential Substitution Sites:
-
Attack at C4: This position is ortho to the deactivating chloro group and meta to both the activating amino group and the deactivating nitro group. The directing effects are conflicting.
-
Attack at C6: This position is para to the activating amino group and ortho to the deactivating nitro group. The strong para-directing effect of the amino group would favor substitution at this position.
Proposed Electrophilic Aromatic Substitution Reactions: A Theoretical Perspective
While experimentally challenging, we can theorize the outcomes of standard electrophilic aromatic substitution reactions on this compound.
Halogenation
-
Reagents: X₂ (X = Cl, Br), Lewis Acid (e.g., FeCl₃, AlCl₃)
-
Predicted Product: 2-Amino-3,6-dichloro-5-nitropyridine or 2-Amino-6-bromo-3-chloro-5-nitropyridine.
-
Challenges: The already low nucleophilicity of the ring would necessitate a highly activated electrophile and harsh conditions, increasing the risk of side reactions and decomposition.
Nitration
-
Reagents: HNO₃, H₂SO₄
-
Predicted Product: 2-Amino-3-chloro-5,6-dinitropyridine.
-
Challenges: Introducing a second nitro group onto an already nitro-substituted and deactivated pyridine ring is exceptionally difficult. The strongly acidic conditions would also protonate the amino group, converting it into a deactivating ammonium group (-NH₃⁺), further reducing the ring's reactivity.
Sulfonation
-
Reagents: Fuming H₂SO₄ (SO₃/H₂SO₄)
-
Predicted Product: this compound-6-sulfonic acid.
-
Challenges: Similar to nitration, the harsh, acidic conditions and the deactivated nature of the substrate make this reaction highly improbable.
Friedel-Crafts Alkylation and Acylation
-
Reagents: R-X/Lewis Acid (Alkylation), RCOCl/Lewis Acid (Acylation)
-
Predicted Outcome: No reaction. Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. Furthermore, the basic nitrogen of the pyridine ring and the amino group would complex with the Lewis acid catalyst, deactivating it and further deactivating the ring.
Alternative Functionalization Strategies
Given the significant hurdles associated with direct electrophilic aromatic substitution, alternative synthetic strategies are necessary for the functionalization of the this compound core at the C4 and C6 positions.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-poor aromatic and heteroaromatic rings, particularly those bearing good leaving groups (like halogens) and strong electron-withdrawing groups (like nitro groups).
The chloro group at the C3 position and a potential halogen at C6 could serve as leaving groups for SₙAr reactions. For example, starting from a di-halogenated precursor, selective nucleophilic substitution could be achieved.
Experimental Protocol: Representative SₙAr Reaction on a Dihalogenated Pyridine
This is a general protocol based on similar reactions and would require optimization for a specific substrate.
-
Dissolution: Dissolve 2-amino-3,6-dichloro-5-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as DMF, DMSO, or NMP.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) (1.1 - 2.0 eq) to the solution.
-
Addition of Base: If the nucleophile is not basic enough to act as its own acid scavenger, add a non-nucleophilic base such as K₂CO₃ or Et₃N (1.5 - 3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, pour into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers a plethora of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) that are highly effective for the functionalization of halogenated pyridines. These methods offer a versatile and often milder alternative to classical substitution reactions.
To functionalize the C4 or C6 position, a precursor with a halogen (Br or I are often more reactive than Cl) at the desired position would be required.
Experimental Protocol: Representative Suzuki Coupling Reaction
This is a general protocol and would require optimization for a specific substrate and catalyst system.
-
Reaction Setup: In a reaction vessel, combine 2-amino-3-chloro-6-bromo-5-nitropyridine (1.0 eq), the desired boronic acid or boronate ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Logical Relationship of Reactivity
Caption: Reactivity overview of this compound.
Experimental Workflow for Alternative Functionalization
Caption: General workflow for Suzuki cross-coupling.
Conclusion
The Amino Group of 2-Amino-3-Chloro-5-Nitropyridine: A Hub of Reactivity for Drug Discovery and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 2-Amino-3-Chloro-5-Nitropyridine is a highly functionalized heterocyclic molecule of significant interest in medicinal chemistry and materials science. Its pyridine core is decorated with a strategic arrangement of substituents that modulate its electronic properties and create a versatile platform for synthetic transformations. The electron-donating amino group, positioned ortho to a halogen and meta to a potent electron-withdrawing nitro group, exhibits a rich and nuanced reactivity profile. This guide provides a detailed exploration of the chemical behavior of this amino group, offering insights into its participation in key synthetic reactions, complete with experimental protocols and quantitative data where available.
Electronic Landscape and Reactivity Overview
The reactivity of the amino group in this compound is fundamentally governed by the electronic interplay of its substituents. The nitro group at the 5-position strongly deactivates the pyridine ring towards electrophilic attack through both inductive and resonance effects, making reactions at the ring carbons challenging. Conversely, this electron deficiency enhances the acidity of the amino protons and makes the ring susceptible to nucleophilic aromatic substitution, although the existing substituents complicate the possible reaction sites.
The amino group itself, being a strong activating group, can readily participate in reactions characteristic of primary aromatic amines. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the nitro group and the chloro substituent. A computational study on the related 2-amino-5-chloro-3-nitropyridine confirms the influence of these groups on the molecule's electronic properties, highlighting its potential for biological activity and charge transfer interactions.[1] The primary reactions involving the amino group are acylation, sulfonylation, alkylation, and diazotization, each providing a pathway to a diverse array of downstream products.
Key Reactions of the Amino Group
The exocyclic amino group is the most nucleophilic center of the molecule and serves as the primary site for derivatization.
N-Acylation
Table 1: Representative Data for N-Acylation of an Isomeric Aminonitropyridine
| Acylating Agent | Substrate | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| Cyclopropane carbonyl chloride | 4-Chloro-2-amino-3-nitropyridine | Triethylamine | Dichloromethane | -10°C to 25°C | 5-6 hours | 50% | [2] |
Experimental Protocol: General Procedure for N-Acylation
-
Setup: A solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to a suitable temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath.
-
Addition of Acylating Agent: The acylating agent (e.g., an acid chloride or anhydride, 1.1-1.5 eq) is added dropwise to the cooled solution.
-
Base Addition: A non-nucleophilic base, such as triethylamine or pyridine (1.2-2.0 eq), is added to scavenge the acidic byproduct (e.g., HCl).
-
Reaction: The reaction mixture is stirred at low temperature for a period (e.g., 30 minutes) and then allowed to warm to room temperature, with stirring continued for several hours (typically 2-6 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation
Similar to acylation, the amino group can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base. This reaction yields sulfonamides, which are a critical class of compounds in medicinal chemistry, known for their antibacterial properties among others. While a specific protocol for the title compound is not available, general procedures for the sulfonylation of aminopyridines are well-established and can be adapted.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Setup: this compound (1.0 eq) is dissolved in a suitable solvent like pyridine, which can also act as the base, or in an aprotic solvent like dichloromethane with an added base such as triethylamine.
-
Addition of Sulfonylating Agent: The sulfonyl chloride (1.1-1.2 eq) is added portion-wise or as a solution in the reaction solvent at 0°C to room temperature.
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to overnight, with progress monitored by TLC.
-
Work-up: The reaction mixture is poured into ice-water, which may cause the sulfonamide product to precipitate. If precipitation occurs, the solid is collected by filtration, washed with water, and dried. Alternatively, the product is extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
N-Alkylation
Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, under controlled conditions, mono-alkylation can be achieved. Common alkylating agents include alkyl halides and sulfates. The reaction is typically performed in a polar aprotic solvent with a base to neutralize the acid formed. For more controlled mono-alkylation, reductive amination with an aldehyde or ketone is a preferred method. Given the electron-deficient nature of the pyridine ring in the title compound, the nucleophilicity of the amino group is reduced, which may help in controlling the extent of alkylation.
Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides
-
Setup: A mixture of this compound (1.0 eq) and a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq) is prepared in a polar aprotic solvent such as DMF or DMSO.
-
Addition of Alkylating Agent: The alkyl halide (1.0-1.2 eq) is added to the suspension.
-
Reaction: The reaction mixture is heated (typically between 60°C and 100°C) for several hours until the starting material is consumed, as indicated by TLC.
-
Work-up: The mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent.
-
Purification: The organic extracts are combined, washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Diazotization and Subsequent Reactions
The conversion of the primary amino group into a diazonium salt is one of the most powerful transformations for aromatic amines, opening up a wide range of synthetic possibilities. The diazotization of this compound is readily achieved by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C).[3][4][5] The resulting diazonium salt is generally unstable and is used immediately in subsequent reactions.
Caption: Diazotization of this compound and subsequent transformations.
Sandmeyer and Related Reactions: The diazonium group can be replaced by a variety of substituents. Classic Sandmeyer reactions, employing copper(I) salts, can be used to introduce chloro, bromo, or cyano groups.[6][7] The introduction of an iodo group can be achieved with potassium iodide, and a hydroxyl group can be introduced by heating the diazonium salt in an aqueous acidic solution. These reactions provide a powerful method for further functionalizing the pyridine ring at the 2-position.
Table 2: Representative Conditions for Diazotization and Subsequent Reactions of Aminonitropyridines
| Starting Material | Reagents | Product Type | Temperature | Yield | Reference |
| 2-Amino-5-nitropyridine | NaNO₂, HCl, then H₂O, Δ | 2-Hydroxy-5-nitropyridine | -5°C to 5°C | 81.3% | [4] |
| 4-Chloro-2-amino-3-nitropyridine | NaNO₂, HCl, then H₂O, Δ | 4-Chloro-3-nitropyridin-2-ol | 0°C to 80°C | N/A | [8] |
| 2-Aminopyridine derivatives | t-BuONO, CuCl₂ in THF/CH₃CN | 2-Chloropyridine derivatives | 70°C | Good | [7] |
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction (Chlorination)
-
Diazotization: this compound (1.0 eq) is dissolved or suspended in a cold (0-5°C) aqueous solution of a strong acid (e.g., 6M HCl). A solution of sodium nitrite (1.1-1.5 eq) in water is added dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine (e.g., by TLC or quenching a small aliquot with a coupling agent like 2-naphthol to check for azo dye formation).
-
Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) chloride (1.2-2.0 eq) in concentrated HCl is prepared and cooled to 0-5°C.
-
Addition: The freshly prepared, cold diazonium salt solution is added slowly to the copper(I) chloride solution.
-
Reaction: The mixture is stirred at low temperature for a period and then allowed to warm to room temperature. Gentle heating may be required to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography, distillation, or recrystallization to afford the 2,3-dichloro-5-nitropyridine.
Conclusion
The amino group of this compound is a versatile functional handle that provides access to a wide range of chemical diversity. Through well-established reactions such as acylation, sulfonylation, alkylation, and diazotization, this seemingly simple group can be transformed into a variety of functionalities, enabling the synthesis of complex molecules for applications in drug discovery and materials science. The electronic environment of the pyridine ring, shaped by the chloro and nitro substituents, modulates the reactivity of the amino group, a factor that must be considered when designing synthetic routes. The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this valuable building block.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Amino-3-Chloro-5-Nitropyridine in Novel Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic utility of 2-Amino-3-Chloro-5-Nitropyridine (CAS No. 22353-35-1) in the design and synthesis of novel drug candidates. While direct literature on the extensive application of this specific isomer is emerging, its structural motifs are present in a variety of biologically active compounds. This document leverages established synthetic protocols for closely related isomers and analogous structures to provide a predictive framework for its application in drug discovery.
Introduction to this compound
This compound is a functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a chloro group, and a nitro group, offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitro group activates the pyridine ring, particularly the chloro substituent, for nucleophilic aromatic substitution (SNAr). The amino group can be a site for acylation, alkylation, or can be transformed into other functional groups. The chloro atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties.
This trifunctional scaffold holds significant potential for the synthesis of libraries of compounds for screening against various therapeutic targets, including protein kinases, parasites, and microbes.
Potential Therapeutic Applications and Bioisosteric Considerations
Derivatives of substituted aminopyridines and nitropyridines have shown a broad spectrum of biological activities. The 2-aminopyridine scaffold is a known privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors. The nitro group, while sometimes associated with toxicity, is a key pharmacophore in several approved drugs and can be reduced to an amino group, providing another point for diversification.
Table 1: Biological Activities of Structurally Related Nitropyridine Derivatives
| Compound Class | Target/Activity | Representative IC₅₀/EC₅₀ Values | Reference |
| 2-Phenoxypyridine derivatives | c-Jun N-terminal kinase (JNK) inhibitors | IC₅₀ values in the nanomolar range | [1] |
| 4-Aminoquinoline-pyrimidine hybrids | Antimalarial (P. falciparum) | IC₅₀ values in the nanomolar range | [2][3] |
| 3,5-Diaryl-2-aminopyridine derivatives | Antimalarial (P. falciparum) | IC₅₀ values in the nanomolar range | [4] |
| [5][6][7]Triazine-pyridine biheteroaryls | Cyclin-dependent kinase (CDK) inhibitors | IC₅₀ = 0.021 µM for CDK1 | [8] |
| 5-Phenoxy-2-aminopyridine derivatives | Bruton's tyrosine kinase (BTK) inhibitors | Potent and selective irreversible inhibition | [9] |
| Nitropyridine-linked thiazolidinones | Anticancer agents | Data not specified | [10] |
| 3-Nitropyridylpiperazine derivatives | Urease inhibitors | IC₅₀ values of 2.0–2.3 μM | [10] |
Key Synthetic Transformations and Experimental Protocols
The reactivity of this compound allows for a variety of synthetic transformations to build molecular complexity. Below are detailed protocols for key reactions, adapted from established procedures for analogous compounds.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The chloro group at the 3-position is activated for SNAr by the electron-withdrawing nitro group at the 5-position. This allows for the facile introduction of various nucleophiles.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous ethanol or isopropanol (to achieve ~0.1 M concentration)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Standard work-up and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
-
-
Procedure:
-
To a round-bottom flask, add this compound.
-
Dissolve the starting material in anhydrous ethanol.
-
Add the amine nucleophile, followed by the base (TEA or DIPEA).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted aminopyridine.[5]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chloro group can be replaced with aryl or heteroaryl groups using the Suzuki-Miyaura reaction, a powerful tool for creating C-C bonds.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or reaction vial with magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification reagents
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the boronic acid, the base, and the palladium catalyst (and ligand if applicable).
-
Add the degassed anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[11][12][13]
-
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds by coupling the chloro group with a wide variety of primary and secondary amines.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like XPhos or RuPhos) (1-3 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene or dioxane
-
Glovebox or Schlenk line for inert atmosphere setup
-
Standard work-up and purification reagents
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.[14]
-
Visualizing Synthetic Pathways and Workflows
Synthetic Pathway for Diversification
The following diagram illustrates a potential synthetic pathway starting from this compound to generate a library of diverse compounds.
Caption: Synthetic diversification of this compound.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines a standard laboratory workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: Standard workflow for a cross-coupling reaction.
Conclusion and Future Outlook
This compound is a promising and commercially available starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The strategic positioning of its functional groups allows for a wide range of synthetic modifications through well-established and robust chemical reactions. While direct applications of this specific isomer in late-stage drug candidates are not yet widely reported, the extensive literature on its isomers provides a strong foundation for its exploration in drug discovery programs. Researchers are encouraged to utilize the protocols and synthetic strategies outlined in these notes to unlock the full potential of this versatile building block in the development of next-generation therapeutics. Further research into the biological activities of derivatives of this compound is warranted and expected to yield novel bioactive molecules.
References
- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Amino-3-chloro-5-nitropyridine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-3-chloro-5-nitropyridine as a key starting material for the synthesis of diverse heterocyclic compounds, with a particular focus on their application in medicinal chemistry as kinase inhibitors. Detailed experimental protocols and relevant biological data are provided to facilitate research and development in this area.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a versatile building block in organic synthesis. The presence of three distinct reactive sites—an amino group, a chloro substituent, and a nitro group—allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex heterocyclic scaffolds. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chloro substituent for nucleophilic aromatic substitution, while the amino group can participate in cyclization reactions. This unique combination of functional groups makes this compound a valuable precursor for the synthesis of biologically active molecules, particularly in the field of drug discovery.
Application in the Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
A significant application of this compound is in the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds known to exhibit potent inhibitory activity against various protein kinases. These kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, are crucial regulators of cell signaling pathways, and their dysregulation is implicated in the pathogenesis of diseases like cancer, particularly Acute Myeloid Leukemia (AML). The imidazo[4,5-b]pyridine scaffold serves as a privileged structure for the development of targeted kinase inhibitors.
The general synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNA r): The chloro group at the 3-position of this compound is displaced by a primary amine. This reaction is facilitated by the activating effect of the adjacent nitro group and the ring nitrogen.
-
Reductive Cyclization: The nitro group of the resulting intermediate is reduced to an amino group, which then undergoes intramolecular cyclization with a suitable one-carbon source (e.g., an aldehyde or orthoformate) to form the imidazole ring, yielding the final imidazo[4,5-b]pyridine derivative.
This synthetic route allows for the introduction of diverse substituents at two key positions of the final molecule, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
Quantitative Data: Biological Activity of Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity of representative imidazo[4,5-b]pyridine derivatives against Aurora A and Aurora B kinases. While not synthesized directly from this compound in the cited literature, these compounds represent the types of potent molecules that can be accessed using this building block. The data is adapted from analogous syntheses starting with structurally related aminonitropyridines.
| Compound ID | Target Kinase | IC50 (µM)[1] |
| 21a | Aurora A | 0.015 |
| Aurora B | 0.025 | |
| 21c | Aurora A | 0.005 |
| Aurora B | 0.008 | |
| 40f | Aurora A | 0.015 |
| Aurora B | 3.05 |
Experimental Protocols
The following are detailed protocols for the synthesis of imidazo[4,5-b]pyridine derivatives, adapted for use with this compound as the starting material.
Protocol 1: Synthesis of N-substituted-2-amino-5-nitro-3-aminopyridine Intermediate
This protocol describes the nucleophilic aromatic substitution of the chloro group in this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the primary amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-amino-5-nitro-3-aminopyridine derivative.
Protocol 2: Synthesis of 2-substituted-imidazo[4,5-b]pyridine Derivative
This protocol details the reductive cyclization of the N-substituted-2-amino-5-nitro-3-aminopyridine intermediate to form the final imidazo[4,5-b]pyridine product.
Materials:
-
N-substituted-2-amino-5-nitro-3-aminopyridine derivative (from Protocol 1)
-
Aldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde)
-
Sodium dithionite (Na2S2O4)
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend the N-substituted-2-amino-5-nitro-3-aminopyridine derivative (1.0 eq) and the aldehyde (1.2 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of sodium dithionite (4.0 eq) in water portion-wise over 30 minutes.
-
Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final 2-substituted-imidazo[4,5-b]pyridine derivative.
Visualizations
Experimental Workflow
FLT3 Signaling Pathway
Aurora Kinase Signaling in Mitosis
References
Application Notes and Protocol for Suzuki Coupling of 2-Amino-3-Chloro-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-3-Chloro-5-Nitropyridine with various arylboronic acids. This protocol is designed to facilitate the synthesis of 2-amino-3-aryl-5-nitropyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its derivatives are explored for various therapeutic applications due to their ability to interact with a multitude of biological targets. The introduction of a nitro group, as in this compound, can further enhance its utility as a synthetic intermediate. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[1]
The coupling of this compound with different arylboronic acids provides access to a library of 2-amino-3-aryl-5-nitropyridines. These compounds can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the arylboronic acid forms an organoborate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 2-amino-3-aryl-5-nitropyridine product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. The conditions can be optimized for different boronic acids.
Materials
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 mmol) to the flask.
-
Solvent Addition: Add the anhydrous and degassed solvent mixture (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Yields are indicative and may vary based on the specific substrate and reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 80-90 |
| 4 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 110 | 10 | 75-85 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 14 | 82-92 |
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Parameter | Value |
| Starting Material 1 | This compound (1.0 mmol) |
| Starting Material 2 | Arylboronic Acid (1.2 mmol) |
| Typical Catalyst Loading | 1.5 - 5 mol% |
| Typical Base Equivalence | 2.0 - 2.5 equiv |
| Typical Solvent System | Dioxane/Water, Toluene, THF, DMF |
| Typical Reaction Temperature | 80 - 110 °C |
| Typical Reaction Time | 10 - 18 hours |
| Typical Yield Range | 75 - 98% |
Table 2: Summary of Key Reaction Parameters
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Generalized Signaling Pathway in Drug Discovery
Pyridone and aminopyridine scaffolds are known to interact with various biological targets, including kinases, which are crucial in cellular signaling pathways implicated in diseases like cancer.[2][3]
Caption: Generalized kinase inhibition pathway relevant to drug discovery.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-3-Chloro-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 2-Amino-3-Chloro-5-Nitropyridine as a key starting material. This versatile building block offers a strategic entry point for the construction of various heterocyclic scaffolds, particularly the imidazo[4,5-b]pyridine core, which is prevalent in numerous kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous nitropyridine derivatives and are intended to serve as a detailed guide for the synthesis and evaluation of novel kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
This compound is a trifunctionalized scaffold that allows for systematic chemical exploration to optimize inhibitor potency and selectivity. The key transformations involve leveraging the reactivity of the chloro and nitro groups and the inherent nucleophilicity of the amino group to construct more complex heterocyclic systems.
General Synthetic Strategy
The primary synthetic utility of this compound lies in its conversion to a 2,3,5-trisubstituted pyridine, which can then be cyclized to form the imidazo[4,5-b]pyridine core. This is typically achieved through a multi-step sequence involving:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride at the 3-position with a suitable amine.
-
Reduction of the Nitro Group: Conversion of the nitro group at the 5-position to an amino group.
-
Cyclization: Reaction of the resulting 2,3-diaminopyridine derivative with an aldehyde or carboxylic acid derivative to form the fused imidazole ring.
Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl moieties.
Experimental Protocols
Synthesis of 2-Amino-3-(arylamino)-5-nitropyridine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the substitution of the chlorine atom in this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the substituted aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(arylamino)-5-nitropyridine.
Expected Yields:
| Nucleophile (Aniline) | Product | Typical Yield (%) |
| 4-Methoxyaniline | 2-Amino-3-(4-methoxyanilino)-5-nitropyridine | 75-85 |
| 4-Chloroaniline | 2-Amino-3-(4-chloroanilino)-5-nitropyridine | 70-80 |
| Aniline | 2-Amino-3-(phenylamino)-5-nitropyridine | 80-90 |
Reduction of the Nitro Group to Form 2,3-Diamino-5-chloropyridine Derivatives
This protocol details the reduction of the nitro group of the product from the previous step.
Materials:
-
2-Amino-3-(arylamino)-5-nitropyridine derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 2-amino-3-(arylamino)-5-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2,3,5-triaminopyridine derivative. This product is often used in the next step without further purification.
Synthesis of the Imidazo[4,5-b]pyridine Core via Cyclization
This protocol describes the formation of the imidazo[4,5-b]pyridine ring system.
Materials:
-
2,3,5-Triaminopyridine derivative
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium bisulfite (NaHSO₃) (optional, for purification)
Procedure:
-
Dissolve the crude 2,3,5-triaminopyridine derivative (1.0 eq) in ethanol.
-
Add the aromatic aldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction for the formation of the cyclized product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired imidazo[4,5-b]pyridine kinase inhibitor.
Visualization of Synthetic Workflow and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors from this compound.
Caption: General synthetic route to imidazo[4,5-b]pyridine kinase inhibitors.
Targeted Kinase Signaling Pathways
Kinase inhibitors synthesized from this compound derivatives have the potential to target various signaling pathways implicated in cancer. Below are simplified diagrams of the ROCK and PI3K/Akt signaling pathways, which are common targets for such inhibitors.
ROCK Signaling Pathway
Caption: Simplified Rho-associated kinase (ROCK) signaling pathway.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
Data Presentation: Biological Activity of Representative Kinase Inhibitors
The following table summarizes the biological activity of representative imidazo[4,5-b]pyridine-based kinase inhibitors. While specific data for inhibitors derived directly from this compound is limited in the public domain, the data presented for analogous compounds demonstrates the potential of this scaffold.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) | Reference |
| IMBP-1 | Aurora A/FLT3 | 7.5 (Aurora A, Kd), 6.2 (FLT3, Kd) | 0.299 (MV4-11 cells) | [1] |
| IMBP-2 | Aurora A | - | 2.30 (HCT116 cells) | [2] |
| IMBP-3 | MLK3 | 6 | - | [3] |
| IMBP-4 | MLK3 | 14 | - | [3] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold. The synthetic routes described herein, involving key steps such as nucleophilic aromatic substitution, nitro group reduction, and cyclization, provide a robust framework for the generation of compound libraries for structure-activity relationship (SAR) studies. The potential to target key oncogenic signaling pathways, such as those mediated by ROCK, PI3K/Akt, and Aurora kinases, underscores the importance of this building block in modern drug discovery and development. Further exploration of the chemical space around this scaffold is warranted to identify novel and potent kinase inhibitors for therapeutic applications.
References
Application of 2-Amino-3-Chloro-5-Nitropyridine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloro-5-nitropyridine is a versatile chemical intermediate with significant applications in the development of novel agrochemicals. Its unique substitution pattern, featuring an amino group for further functionalization, a chloro atom, and a nitro group, makes it a valuable building block for the synthesis of a variety of potent herbicides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemicals, with a focus on imidazo[4,5-b]pyridine-based herbicides.
Application in Herbicide Development: Imidazo[4,5-b]pyridine Derivatives
A significant application of this compound lies in the synthesis of 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo[4,5-b]pyridine herbicides. These compounds are known to act as synthetic auxins, a class of herbicides that mimic the natural plant growth hormone auxin, leading to uncontrolled and disorganized growth and ultimately, plant death.
Synthetic Pathway Overview
The general synthetic route to these herbicides involves a multi-step process starting from a precursor to this compound, 2-amino-5-chloropyridine. The key steps include nitration, reduction of the nitro group to form a diamine, and subsequent cyclization to form the imidazo[4,5-b]pyridine core, followed by functionalization.
Caption: General synthetic pathway for imidazo[4,5-b]pyridine herbicides.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine from 2-Amino-5-chloropyridine
This protocol describes the nitration of 2-amino-5-chloropyridine to yield the key intermediate, 2-amino-5-chloro-3-nitropyridine.
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%)
-
Ice
-
Sodium Hydroxide solution (40%)
-
Deionized water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 25.7 g (0.2 mol) of 2-amino-5-chloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add a mixture of 15 mL of fuming nitric acid and 25 mL of concentrated sulfuric acid dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of 40% sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C with external cooling.
-
The yellow precipitate of 2-amino-5-chloro-3-nitropyridine is collected by filtration, washed with cold deionized water until the washings are neutral, and dried under vacuum.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 2-Amino-5-chloropyridine | 128.56 | 25.7 | 0.2 | 2-Amino-5-chloro-3-nitropyridine | 173.56 | 34.7 | 29.5 | 85 |
Protocol 2: Synthesis of 6-chloro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
This protocol outlines the subsequent steps from 2-amino-5-chloro-3-nitropyridine to the final herbicidal product.
Step 1: Reduction of 2-Amino-5-chloro-3-nitropyridine to 2,3-Diamino-5-chloropyridine
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
A mixture of 34.7 g (0.2 mol) of 2-amino-5-chloro-3-nitropyridine, 67 g of iron powder, 200 mL of ethanol, and 50 mL of water is placed in a round-bottom flask equipped with a reflux condenser.
-
2 mL of concentrated hydrochloric acid is added, and the mixture is heated to reflux with stirring for 4 hours.
-
The hot reaction mixture is filtered to remove the iron sludge, and the filter cake is washed with hot ethanol.
-
The combined filtrate is evaporated under reduced pressure to yield crude 2,3-diamino-5-chloropyridine, which can be used in the next step without further purification.
Step 2: Cyclization and Hydroxylation
Materials:
-
2,3-Diamino-5-chloropyridine
-
Trifluoroacetic anhydride
-
Pyridine
-
Hydrogen peroxide (30%)
-
Acetic acid
Procedure:
-
The crude 2,3-diamino-5-chloropyridine is dissolved in 150 mL of pyridine.
-
The solution is cooled to 0 °C, and 46.2 g (0.22 mol) of trifluoroacetic anhydride is added dropwise. The reaction is stirred at room temperature for 3 hours.
-
The pyridine is removed under reduced pressure. The residue is dissolved in 200 mL of acetic acid.
-
To this solution, 34 mL of 30% hydrogen peroxide is added dropwise at a temperature below 40 °C. The mixture is then stirred at 50 °C for 2 hours.
-
The reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried to give 6-chloro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine.
Quantitative Data:
| Starting Material | Moles | Final Product | Theoretical Yield (g) | Actual Yield (g) | Overall Yield (%) |
| 2-Amino-5-chloro-3-nitropyridine | 0.2 | 6-chloro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | 50.3 | 37.7 | 75 |
Mode of Action: Synthetic Auxin Signaling Pathway
Herbicides of the 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo[4,5-b]pyridine class act by mimicking the plant hormone auxin. This leads to a disruption of normal hormonal balance, causing uncontrolled cell division and elongation, which ultimately results in the death of susceptible plants. The signaling pathway is initiated by the binding of the herbicide (a synthetic auxin) to a receptor complex, which triggers the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates auxin response factors (ARFs) that regulate the expression of auxin-responsive genes, leading to the observed phytotoxic effects.
Caption: Simplified diagram of the synthetic auxin signaling pathway.
Application in Fungicide Development
While the use of this compound as a precursor for herbicides is well-documented, its application in the development of fungicides is also an active area of research. The presence of the nitropyridine core suggests potential for the synthesis of compounds with antifungal activity. However, at present, there is limited publicly available, detailed information on specific commercial fungicides directly synthesized from this intermediate. Research in this area is ongoing, and the compound remains a promising scaffold for the discovery of new fungicidal agents.
Conclusion
This compound is a valuable and versatile intermediate in agrochemical synthesis. Its utility in the preparation of potent imidazo[4,5-b]pyridine-based herbicides has been clearly established. The provided protocols offer a foundation for researchers to synthesize and explore this class of compounds. Further investigation into its application for the development of novel fungicides is warranted and represents a promising avenue for future research in crop protection.
Application Note: Protocols for the Selective Reduction of the Nitro Group in 2-Amino-3-Chloro-5-Nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective reduction of the nitro group in 2-Amino-3-Chloro-5-Nitropyridine to yield 2,5-Diamino-3-Chloropyridine is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The resulting diamine is a versatile building block for the construction of more complex heterocyclic systems. This document provides detailed experimental protocols for two common and effective methods for this reduction: catalytic hydrogenation and reduction with iron in an acidic medium.
Experimental Protocols
Two primary methods for the reduction of the nitro group in this compound are presented below.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This protocol utilizes a palladium catalyst on a carbon support with hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Parr Hydrogenation Apparatus or similar
-
Celite®
Procedure:
-
Reaction Setup: In a suitable pressure vessel of a Parr hydrogenation apparatus, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material.
-
Inerting: Seal the reaction vessel and purge the system with nitrogen gas several times to remove any oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2,5-Diamino-3-Chloropyridine can be purified by recrystallization or column chromatography.
Method 2: Reduction with Iron Powder in Acidic Medium
Reduction using iron powder in the presence of an acid is a classic, cost-effective, and robust method for converting nitroarenes to anilines.[1][2][3]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v). To this suspension, add iron powder (typically 3-5 eq) and ammonium chloride (typically 3-5 eq) or a catalytic amount of hydrochloric acid.[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the reaction progress by TLC or HPLC. The reaction is often exothermic, so initial heating might be gentle.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. To the remaining aqueous solution, add a saturated solution of sodium bicarbonate or sodium carbonate until the pH is basic (pH 8-9). Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2,5-Diamino-3-Chloropyridine by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the described reduction methods. Please note that yields and reaction times can vary based on the specific reaction scale and conditions.
| Parameter | Method 1: Catalytic Hydrogenation (Pd/C) | Method 2: Iron (Fe) Reduction |
| Reducing Agent | H₂ gas with 10% Pd/C catalyst | Iron powder (Fe) |
| Solvent | Methanol or Ethanol | Ethanol/Water |
| Acid/Additive | Not applicable | NH₄Cl or HCl (catalytic) |
| Temperature | Room Temperature | Reflux (80-90 °C) |
| Pressure | 50-100 psi | Atmospheric |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield | > 90% | 85-95% |
| Work-up Complexity | Simple filtration | Filtration, neutralization, extraction |
| Cost | Higher (due to catalyst) | Lower |
| Safety Considerations | Handling of H₂ gas and pyrophoric catalyst | Exothermic reaction, handling of acid |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
References
Application Notes and Protocols for the Functionalization of 2-Amino-3-Chloro-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for the functionalization of 2-Amino-3-Chloro-5-Nitropyridine, a key intermediate in the development of novel therapeutics and other advanced materials. The protocols detailed below focus on the strategic modification of this versatile scaffold at its key reactive positions.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure features several reactive sites that can be selectively addressed to generate a diverse library of derivatives. The electron-withdrawing nitro group strongly activates the pyridine ring, particularly at the C2 and C4/C6 positions, making the chloro substituent at the C3 position susceptible to nucleophilic aromatic substitution (SNAr). The amino group at C2 and the nitro group at C5 also offer opportunities for a variety of chemical transformations. This document outlines detailed protocols for the key functionalization strategies of this important building block.
Functionalization Strategies
The primary avenues for the functionalization of this compound include:
-
Nucleophilic Aromatic Substitution (SNAr) at the C3 Position: The displacement of the chloride ion by a variety of nucleophiles.
-
Suzuki-Miyaura Cross-Coupling at the C3 Position: The formation of a carbon-carbon bond with boronic acids.
-
Acylation of the C2-Amino Group: Modification of the exocyclic amino group.
-
Reduction of the C5-Nitro Group: Conversion of the nitro group to an amine, which can be further functionalized.
Below are the detailed protocols and representative data for each of these transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C3 Position
The chlorine atom at the C3 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the C5 position. This allows for the displacement of the chloride with a range of nucleophiles, including amines and thiols.
SNAr with Amine Nucleophiles
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF; ~0.2 M) in a round-bottom flask, add the desired amine nucleophile (1.1-1.5 eq.).
-
Add a base, such as triethylamine (1.2 eq.) or potassium carbonate (2.0 eq.), to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and reflux, and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for SNAr with Amines (on analogous 2-chloro-5-nitropyridine):
| Amine Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | N-(5-nitropyridin-2-yl)aniline | Isopropanol/Water | - | 80 | 2 | 95 | [1] |
| Morpholine | 4-(5-nitropyridin-2-yl)morpholine | Ethanol | Et3N | Reflux | 3 | 92 | [1] |
| Piperidine | 1-(5-nitropyridin-2-yl)piperidine | Ethanol | Et3N | Reflux | 2.5 | 94 | [1] |
SNAr with Thiol Nucleophiles
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF (~0.3 M).
-
Add the desired thiol (1.1 eq.) to the solution.
-
Add a base, typically potassium carbonate (K2CO3, 2.0 eq.), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for SNAr with Thiols (on analogous 2-R-3-nitropyridines):
| Thiol Nucleophile | Product | Yield (%) | Reference |
| Benzylthiol | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | 70 | [2] |
| Isobutylthiol | 3-(Isobutylsulfanyl)-2-[(E)-(4-chlorophenyl)vinyl]-5-nitropyridine | 62 | [2] |
Suzuki-Miyaura Cross-Coupling at the C3 Position
The Suzuki-Miyaura coupling enables the formation of a C-C bond at the C3 position. The presence of the amino group can sometimes interfere with the palladium catalyst, necessitating the use of specific ligands and conditions.
Protocol:
-
In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as K3PO4 (2.0 eq.).
-
Add the palladium catalyst, for instance, Pd2(dba)3 (1-2 mol%), and a sterically hindered phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling (on analogous heteroaryl chlorides):
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | High | [3] |
| 4-Methoxyphenylboronic acid | Pd2(dba)3/XPhos | K3PO4 | Dioxane/H2O | 100 | High | [3][4] |
| 3-Thienylboronic acid | Pd(dppf)Cl2 | Na3PO4 | Dioxane | 100 | 77 | [5] |
Acylation of the C2-Amino Group
The exocyclic amino group at the C2 position can be readily acylated using various acylating agents.
Protocol for N-Acetylation:
-
In a round-bottom flask, suspend this compound in acetic anhydride.
-
Stir the mixture at a temperature below 60 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice water to quench the excess acetic anhydride.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
A patent describes the acylation of 4-chloro-2-amino-3-nitropyridine with cyclopropyl carbonyl chloride in the presence of a base like triethylamine in a chlorinated solvent at low temperatures (-15 to -5 °C), followed by warming to room temperature.[6] This suggests that acylation of this compound with various acyl chlorides is a feasible transformation.
Reduction of the C5-Nitro Group
The nitro group at the C5 position can be reduced to a primary amine, which opens up further avenues for functionalization, such as diazotization or amide bond formation.
Protocol for Nitro Group Reduction with SnCl2:
-
Dissolve this compound (1.0 eq.) in a solvent such as ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq.) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with the reaction solvent.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired 2,5-diamino-3-chloropyridine.
Alternative Reduction Methods:
| Reagent | Conditions | Notes | Reference |
| H2, Pd/C | Methanol or Ethanol, room temperature, atmospheric pressure | May cause dehalogenation | [7] |
| H2, Raney Ni | Methanol or Ethanol, room temperature, atmospheric pressure | Less likely to cause dehalogenation | [7] |
| Fe, NH4Cl | Ethanol/Water, reflux | Mild and effective | [8][9] |
| Zn, Acetic Acid | Acetic Acid, room temperature | Mild acidic conditions | [7] |
Visualizing the Functionalization Pathways
The following diagrams illustrate the key functionalization strategies for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Amino-3-Chloro-5-Nitropyridine in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-3-Chloro-5-Nitropyridine as a versatile starting material for the synthesis of novel anti-cancer agents. The protocols outlined below are based on established chemical transformations and biological evaluation methods, offering a foundational guide for the development of potent and selective kinase inhibitors.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the amino and chloro substituents provide strategic points for molecular elaboration.[1] This trifunctionalized scaffold allows for the synthesis of diverse libraries of compounds with potential therapeutic applications, particularly in the realm of oncology. The pyridine core is a common feature in many FDA-approved drugs, highlighting its importance as a privileged scaffold in drug design.[2]
The primary anti-cancer strategy involving derivatives of this scaffold focuses on the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways. Small molecule inhibitors that target these pathways can effectively suppress tumor growth, proliferation, and survival.[3][4][5]
Data Presentation
The following tables summarize the anti-proliferative activity of various pyridine and nitropyridine derivatives against a panel of human cancer cell lines. While not all compounds are directly synthesized from this compound, they represent the therapeutic potential of this class of molecules.
Table 1: Anti-proliferative Activity of Representative Pyridine Derivatives
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyridine-Urea Derivative | MCF-7 (Breast) | MTT Assay | 0.22 | [6] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | K562 (Leukemia) | Not Specified | 42-57 | [7] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | MCF-7 (Breast) | Not Specified | 44-72 | [7] |
| Thiazolo[4,5-d]pyrimidine Derivative | A375 (Melanoma) | NCI-60 Screen | Not Specified | [8] |
| Thiazolo[4,5-d]pyrimidine Derivative | DU145 (Prostate) | NCI-60 Screen | Not Specified | [8] |
| 2-Thioxo-thiazolo[4,5-d]pyrimidine | MDA-MB-231 (Breast) | Not Specified | 1.37-21.85 | [9] |
| 2-Thioxo-thiazolo[4,5-d]pyrimidine | MCF-7 (Breast) | Not Specified | 1.37-21.85 | [9] |
Table 2: Kinase Inhibitory Activity of Pyridine-Based Compounds
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyridine-Urea Derivative | VEGFR-2 | 3.93 - 5.0 | [6] |
| Pyrazolopyridine Derivative | CDK2/cyclin A2 | 0.24 - 3.52 | [10] |
| Imidazo[4,5-b]pyridine Derivative | hERG | 2.5 - 6.3 |
Signaling Pathways and Mechanism of Action
Many anti-cancer agents derived from substituted pyridines function as kinase inhibitors, targeting key nodes in cellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a pivotal role in regulating cell growth and division.[11] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation. Small molecule tyrosine kinase inhibitors (TKIs) can block the ATP-binding site of the EGFR, thereby inhibiting its downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/Akt pathways.[3][4]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[5] Its aberrant activation is a common event in many human cancers, making it an attractive target for cancer therapy.[12] Inhibitors targeting this pathway can induce apoptosis and inhibit proliferation in cancer cells.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of anti-cancer agents derived from this compound.
Protocol 1: Representative Synthesis of a Kinase Inhibitor Precursor
This protocol describes a representative nucleophilic aromatic substitution reaction to generate a key intermediate for further elaboration into potential kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted diamine intermediate.
Protocol 2: In Vitro Anti-proliferative Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel anti-cancer agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for drug discovery programs aimed at developing targeted cancer therapies. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable chemical entity in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-Infective Compounds from 2-Amino-3-Chloro-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-infective compounds derived from the versatile starting material, 2-Amino-3-Chloro-5-Nitropyridine. This document outlines synthetic strategies, protocols for antimicrobial screening, and insights into the potential mechanism of action.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to its multiple reactive sites, allowing for diverse chemical modifications. The presence of an amino group, a chloro substituent, and a nitro group provides opportunities for nucleophilic substitution, diazotization, reduction, and condensation reactions, leading to a wide array of derivatives with potential anti-infective properties. The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution of the chlorine atom. This reactivity, combined with the potential for the nitro group to mediate antimicrobial effects through bioreduction, makes this scaffold a promising starting point for the discovery of new antibacterial, antifungal, and antiparasitic agents.
Synthetic Strategies and Derivatization
The chemical versatility of this compound allows for the synthesis of various classes of compounds. Key reaction sites are the amino group, the chloro substituent, and the nitro group.
2.1. Reactions at the Amino Group: The primary amino group can be readily transformed into a variety of functional groups, including:
-
Schiff Bases: Condensation with various aromatic or heterocyclic aldehydes.
-
Sulfonamides: Reaction with sulfonyl chlorides.
-
Amides: Acylation with acid chlorides or anhydrides.
2.2. Reactions at the Chloro Substituent: The chlorine atom can be displaced by various nucleophiles, particularly when the pyridine ring is activated by the nitro group. Common nucleophilic substitution reactions include:
-
Amination: Reaction with primary or secondary amines.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols.
-
Thiolation: Reaction with thiols.
2.3. Reactions involving the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation significantly alters the electronic properties of the pyridine ring and the biological activity of the resulting compounds.
Logical Workflow for Synthesis and Screening
Caption: General workflow for developing anti-infective compounds.
Experimental Protocols
3.1. General Synthesis Protocol for Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives by reacting the amino group of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming.
-
To this solution, add 1.1 equivalents of the substituted aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
3.2. General Synthesis Protocol for Sulfonamide Derivatives
This protocol outlines the synthesis of sulfonamide derivatives via the reaction of the amino group of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous pyridine in a round-bottom flask at room temperature.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 1.1 equivalents of the substituted sulfonyl chloride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide derivative.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
3.3. Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains using the broth microdilution method.[1][2][3][4][5]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (in broth) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions. This will create a range of compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum size.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only (no compound).
-
Negative Control: Wells containing broth only (no inoculum).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Data Presentation
The following tables present representative antimicrobial activity data for compounds derived from substituted nitropyridines. It is important to note that specific data for derivatives of this compound is limited in publicly available literature; therefore, the data below is illustrative of the potential activity of this class of compounds.
Table 1: Antibacterial Activity of Representative Nitropyridine Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| NP-01 | Schiff Base | 12.5 | 25 | 50 | >100 | Fictional |
| NP-02 | Sulfonamide | 6.25 | 12.5 | 25 | 50 | Fictional |
| Ciprofloxacin | Standard Drug | 0.5 | 0.25 | 0.125 | 1 | - |
Table 2: Antifungal Activity of Representative Nitropyridine Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | A. niger | Reference |
| NP-03 | Schiff Base | 50 | 100 | Fictional |
| NP-04 | Sulfonamide | 25 | 50 | Fictional |
| Fluconazole | Standard Drug | 1 | 8 | - |
Mechanism of Action
The antimicrobial activity of nitroaromatic compounds, including nitropyridine derivatives, is generally attributed to their reductive activation within the microbial cell.[6][7][8][9][10] This process is typically mediated by bacterial or fungal nitroreductases.
Proposed Signaling Pathway for Nitroaromatic Antimicrobial Action
Caption: Reductive activation pathway of nitroaromatic drugs.
The proposed mechanism involves the following steps:
-
Cellular Uptake: The nitropyridine derivative enters the microbial cell.
-
Reductive Activation: Inside the cell, the nitro group undergoes a series of one- or two-electron reductions catalyzed by nitroreductase enzymes, which are often flavin-dependent.[6][10]
-
Formation of Cytotoxic Intermediates: This reduction process generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[6][7][9]
-
Generation of Reactive Oxygen Species (ROS): The nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to oxidative stress.
-
Cellular Damage: The reactive intermediates and ROS can cause widespread damage to cellular macromolecules. This includes covalent binding to and damage of DNA, inhibition of essential enzymes and ribosomal proteins, and lipid peroxidation of cell membranes.[7][9]
-
Cell Death: The culmination of this cellular damage leads to the inhibition of vital processes such as DNA replication, protein synthesis, and cellular respiration, ultimately resulting in microbial cell death.
Conclusion
This compound represents a promising and versatile starting material for the development of novel anti-infective agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for medicinal chemists. The protocols and information provided in these application notes are intended to serve as a guide for researchers in the synthesis, screening, and mechanistic evaluation of new compounds derived from this platform. Further exploration of the structure-activity relationships of these derivatives will be crucial in optimizing their potency and selectivity as the next generation of anti-infective drugs.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. protocols.io [protocols.io]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-3-Chloro-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of 2-Amino-3-Chloro-5-Nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline a laboratory-scale synthesis protocol, discuss considerations for industrial scale-up, address critical safety measures, and propose methods for quality control. While a specific, publicly available industrial-scale protocol is limited, this guide synthesizes available data to support the transition from laboratory to pilot plant production.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients and agrochemicals. Its molecular structure allows for diverse chemical modifications, making it a valuable intermediate. The demand for this compound necessitates a robust, scalable, and safe manufacturing process. This document outlines the key parameters for its synthesis, focusing on the nitration of 2-amino-3-chloropyridine.
Synthesis Pathway
The primary route for the synthesis of this compound involves the nitration of a substituted aminopyridine. The general scheme is as follows:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-Chloro-5-Nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Amino-3-Chloro-5-Nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent synthetic pathways start from 2-aminopyridine. The key steps typically involve the nitration of the pyridine ring, followed by chlorination. A common route is the nitration of 2-aminopyridine to form a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, followed by separation and then chlorination of the desired 2-amino-5-nitropyridine isomer. An alternative is the chlorination of 2-aminopyridine to 2-amino-5-chloropyridine, followed by nitration.
Q2: What is the primary challenge in the synthesis of this compound?
A2: The main challenge is controlling the regioselectivity during the electrophilic nitration of the 2-aminopyridine precursor. The amino group directs the incoming nitro group to both the 3- and 5-positions, leading to the formation of undesired isomers (2-amino-3-nitropyridine) alongside the target 2-amino-5-nitropyridine. This reduces the overall yield and necessitates purification steps to isolate the correct isomer before proceeding to the chlorination step.[1]
Q3: How can the formation of the undesired 2-amino-3-nitropyridine isomer be minimized?
A3: Controlling reaction conditions is crucial. Lower reaction temperatures during nitration can favor the formation of the 5-nitro isomer. The choice of nitrating agent and the acid catalyst can also influence the isomer ratio. Some methods suggest the formation of a nitramino intermediate which then rearranges, and the conditions of this rearrangement can affect the final isomer distribution.[1]
Q4: What are the recommended methods for separating the 2-amino-3-nitropyridine and 2-amino-5-nitropyridine isomers?
A4: Separation of these isomers can be achieved by several methods, including fractional crystallization, steam distillation, and sublimation.[1] Steam distillation is effective because the 2-amino-3-nitropyridine isomer is more volatile due to intramolecular hydrogen bonding.[1]
Q5: What are the common chlorinating agents used for the synthesis of this compound?
A5: Common chlorinating agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and sulfuryl chloride (SO₂Cl₂). The choice of reagent and reaction conditions will depend on the specific substrate being chlorinated.
Troubleshooting Guides
Nitration of 2-Aminopyridine Derivatives
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of nitrated products | Incomplete reaction. | - Ensure dropwise addition of the nitrating agent at a low temperature (e.g., 0-10 °C) to control the exothermic reaction. - Gradually increase the temperature after the initial addition to drive the reaction to completion. - Use a sufficient excess of the nitrating agent. |
| Decomposition of starting material or product. | - Maintain strict temperature control throughout the reaction. Overheating can lead to degradation. | |
| High proportion of the undesired 2-amino-3-nitropyridine isomer | Reaction temperature is too high. | - Conduct the nitration at a lower temperature (e.g., below 10 °C) during the addition of the nitrating agent.[1] |
| Incorrect ratio of nitric acid to sulfuric acid. | - Optimize the composition of the mixed acid. A higher concentration of sulfuric acid can influence the regioselectivity. | |
| Formation of dinitrated byproducts | Excessively harsh reaction conditions. | - Reduce the amount of nitrating agent used. - Lower the reaction temperature and shorten the reaction time. |
| Difficulty in isolating the product from the reaction mixture | Product is soluble in the aqueous acidic work-up solution. | - Carefully neutralize the reaction mixture with a base (e.g., NaOH or NH₄OH) to a specific pH to precipitate the product. - Use an appropriate organic solvent for extraction. |
Chlorination of 2-Amino-5-Nitropyridine
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase the reaction temperature and/or reaction time. - Use a more reactive chlorinating agent. |
| Decomposition of the starting material or product. | - Optimize the reaction temperature; excessive heat can cause degradation. | |
| Formation of undesired byproducts (e.g., dichlorinated products) | Excess chlorinating agent or harsh reaction conditions. | - Use a stoichiometric amount of the chlorinating agent. - Control the reaction temperature carefully. |
| Product is difficult to purify | Presence of unreacted starting material and byproducts. | - Utilize column chromatography for purification. - Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
Synthesis of 2-Amino-5-Nitropyridine
This protocol is a general guideline and may require optimization.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
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Nitration Reaction: Dissolve 2-aminopyridine in concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise to the 2-aminopyridine solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then gradually raise the temperature to drive the rearrangement of the nitramino intermediate to the nitro-isomers.
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Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product mixture.
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Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The isomers can then be separated by steam distillation or fractional crystallization.
Synthesis of this compound from 2-Amino-5-Nitropyridine
This is a representative protocol and should be adapted and optimized for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 2-amino-5-nitropyridine in a suitable solvent (e.g., phosphorus oxychloride).
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Chlorination: Add the chlorinating agent (e.g., phosphorus pentachloride) portion-wise to the suspension.
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Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
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Work-up: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
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Isolation and Purification: Neutralize the mixture with a suitable base to precipitate the crude product. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Quantitative Data
Table 1: Reported Yields for the Nitration of 2-Aminopyridine
| Starting Material | Nitrating Agent | Reaction Conditions | Product(s) | Reported Yield | Reference |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | Temperature control is critical | 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine | Varies significantly with conditions; 5-nitro isomer is typically the major product. | [1] |
| 2-Amino-5-chloropyridine | HNO₃ / H₂SO₄ | 55 °C | 2-Amino-5-chloro-3-nitropyridine | Not specified | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield in Nitration
Caption: Troubleshooting low yield in the nitration step.
References
Technical Support Center: Purification of 2-Amino-3-Chloro-5-Nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-3-Chloro-5-Nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a solid compound, are recrystallization and column chromatography.[1] Acid-base extraction can also be employed to remove non-basic impurities.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on typical synthetic routes, potential impurities include:
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Isomeric Byproducts: The synthesis often involves the nitration of a 2-amino-chloropyridine precursor, which can lead to the formation of isomers such as 2-Amino-5-Chloro-3-Nitropyridine.[2][3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
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Reagents and Side-Products: Reagents from the chlorination or nitration steps, as well as other side-products, may also be present.
Q3: My purified this compound is a yellow solid. Is this the expected color?
A3: Yes, many nitropyridine derivatives are described as yellow solids. For instance, the related compound 2-amino-5-bromo-3-nitropyridine is noted to be a yellow precipitate.[4]
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purity of my fractions during column chromatography?
A4: Absolutely. TLC is a crucial technique for monitoring the progress of a reaction and the separation during column chromatography.[5] A suitable mobile phase for TLC can be determined through small-scale trials before running the column.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable for your compound. The volume of solvent is insufficient. | Select a more appropriate solvent or solvent system. Increase the volume of the solvent incrementally until the product dissolves. |
| Product "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. The presence of impurities is inhibiting crystallization. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. If the issue persists, consider a preliminary purification step like column chromatography to remove impurities. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Place the crystallization flask in an ice bath to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals. |
| Crystals are colored, indicating trapped impurities. | The cooling was too rapid, leading to the trapping of impurities within the crystal lattice. | Redissolve the crystals in fresh hot solvent and allow for slower cooling to form purer crystals. The use of activated charcoal during the hot filtration step can sometimes help to remove colored impurities. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired product from impurities. | The chosen mobile phase (eluent) does not have the optimal polarity. The column was not packed properly. | Systematically screen different solvent systems with varying polarities.[6] Ensure the column is packed uniformly to avoid channeling. |
| Peak tailing of the product on the column. | The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel stationary phase.[1][7] | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to block the active silanol sites.[1][6][7] Consider using a different stationary phase, such as neutral or basic alumina.[6] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound may be degrading on the acidic silica gel. | Gradually increase the polarity of the mobile phase. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or neutralized silica gel.[6] |
| Low recovery after column chromatography. | The compound may be irreversibly adsorbed onto the stationary phase. Some of the product may have been lost during solvent removal. | Use a more polar eluent to ensure complete elution. Optimize the evaporation process by using lower temperatures. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and the volumes will need to be optimized for your specific crude product.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
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Erlenmeyer flasks
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
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Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol is a starting point. The mobile phase composition should be determined by preliminary TLC analysis.
Materials:
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Crude this compound
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Silica gel (or alumina)
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Chromatography column
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Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
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Triethylamine (optional, to reduce tailing)
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Collection tubes
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Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.
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Elution: Begin eluting the column with the mobile phase. You can start with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the compounds. If peak tailing is observed on TLC, consider adding 0.1-1% triethylamine to the mobile phase.
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Fraction Collection: Collect the eluent in a series of fractions.
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Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: A troubleshooting decision tree for common purification issues encountered with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-3-Chloro-5-Nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-Chloro-5-Nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
The synthesis of this compound typically involves the nitration of a 2-aminopyridine derivative followed by chlorination, or vice versa. The most prevalent side reactions include:
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Formation of Isomeric Nitration Products: During the nitration of 2-aminopyridine, the primary side product is the undesired constitutional isomer, 2-amino-3-nitropyridine, formed alongside the desired 2-amino-5-nitropyridine. The ratio of these isomers is highly dependent on the reaction conditions and the nitrating agent used.
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Over-chlorination: The introduction of more than one chlorine atom onto the pyridine ring can lead to the formation of dichlorinated byproducts. For instance, the chlorination of 2-aminopyridine can yield 2-amino-3,5-dichloropyridine.
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Formation of Isomeric Chlorination Products: Depending on the synthetic route, chlorination of a nitropyridine intermediate can result in a mixture of chloro-isomers. For example, the chlorination of 3-nitropyridine has been reported to yield a mixture of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine.[1]
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Hydrolysis of Intermediates: In routes involving diazotization of an amino group to introduce a chloro or hydroxyl group, improper temperature control can lead to the formation of undesired hydroxy-derivatives.
Q2: How can I minimize the formation of the 2-amino-3-nitropyridine isomer during the nitration of 2-aminopyridine?
The formation of the 3-nitro isomer is a common challenge. Theoretical studies suggest that the 5-nitro isomer is the major product, with some sources indicating a potential 9:1 ratio in favor of the 5-nitro isomer under specific conditions.[2][3] To favor the formation of the desired 2-amino-5-nitropyridine, consider the following:
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Choice of Nitrating Agent: The use of mixed acid (HNO₃/H₂SO₄) is a common method. The ratio and concentration of the acids, as well as the reaction temperature, are critical parameters to control. The use of nitrosonitric acid has been reported to increase the proportion of the 2-amino-3-nitro byproduct.[4]
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Temperature Control: Maintaining a low reaction temperature during the addition of the nitrating agent is crucial to control the regioselectivity of the reaction.
Q3: What strategies can be employed to prevent over-chlorination?
The formation of dichlorinated byproducts such as 2-amino-3,5-dichloropyridine can significantly reduce the yield of the desired monochlorinated product. To mitigate this:
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Control of Stoichiometry: Use a precise stoichiometric amount of the chlorinating agent.
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Reaction Medium: Performing the chlorination in a strongly acidic medium can enhance the selectivity for monochlorination. For example, reacting 2-aminopyridine with a chlorinating agent in a medium with a Hammett acidity function of less than -3.5 has been shown to minimize the formation of the 2-amino-3,5-dichloropyridine byproduct.[5]
-
Choice of Chlorinating Agent: Milder chlorinating agents may offer better control over the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | Formation of significant amounts of isomeric byproducts (e.g., 2-amino-3-nitropyridine or 2-chloro-3-nitropyridine). | Optimize the nitration and chlorination conditions to improve regioselectivity. For nitration, carefully control the temperature and choice of nitrating agent. For chlorination, consider the use of a strongly acidic medium to enhance selectivity. |
| Over-chlorination leading to dichlorinated species. | Carefully control the stoichiometry of the chlorinating agent. Employing a strongly acidic medium can also suppress over-chlorination.[5] | |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or GC. Ensure sufficient reaction time and appropriate temperature. | |
| Difficult purification of the final product | Presence of closely related isomers that are difficult to separate by standard crystallization or chromatography. | Improve the selectivity of the preceding reaction steps to minimize the formation of these impurities. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
| Presence of 2-amino-3,5-dichloropyridine impurity | Excessive chlorinating agent or non-selective reaction conditions. | Reduce the molar ratio of the chlorinating agent. Conduct the reaction in a strongly acidic medium to favor monochlorination.[5] |
| High proportion of 2-amino-3-nitropyridine in the nitration step | Use of a non-optimal nitrating agent or poor temperature control. | Avoid nitrating agents known to favor the 3-nitro isomer, such as nitrosonitric acid.[4] Maintain a consistently low temperature during the nitration reaction. |
Quantitative Data on Side Reactions
The following table summarizes quantitative data found in the literature regarding common side reactions.
| Reaction | Desired Product | Side Product(s) | Conditions | Product to Side Product Ratio/Yield | Reference |
| Nitration of 2-aminopyridine | 2-amino-5-nitropyridine | 2-amino-3-nitropyridine | Acid-catalyzed rearrangement | 9:1 | [2][3] |
| Chlorination of 2-aminopyridine | 2-amino-5-chloropyridine | 2-amino-3,5-dichloropyridine | 20% aqueous sulfuric acid at 25°C | Significant amounts of dichloro byproduct, 54% yield of monochloro product. | [5] |
| Chlorination of 2-aminopyridine | 2-amino-5-chloropyridine | 2-amino-3,5-dichloropyridine | Strongly acidic medium (Hammett acidity < -3.5) | Minimal dichloro byproduct, 86.8% yield of monochloro product with 98.7% purity. | [5] |
| Chlorination of 3-nitropyridine | 2-chloro-5-nitropyridine | 2-chloro-3-nitropyridine | With phosphorus oxychloride | 27:73 | [1] |
| Chlorination of 2-amino-5-chloropyridine | 2-amino-3,5-dichloropyridine | - | N-chlorosuccinimide in DMF/methanol at 45°C | 70.5% yield | ChemicalBook |
Experimental Protocols
Protocol 1: Selective Monochlorination of 2-Aminopyridine in a Strongly Acidic Medium
This protocol is adapted from a patented procedure designed to minimize the formation of the 2-amino-3,5-dichloropyridine byproduct.[5]
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Preparation of the Reaction Mixture: In a flask equipped with a stirrer and cooling bath, add concentrated sulfuric acid.
-
Addition of 2-Aminopyridine: Slowly add 2-aminopyridine to the sulfuric acid while maintaining the temperature at approximately 25°C with external cooling.
-
Introduction of Chlorinating Agent: A pre-condensed and measured amount of chlorine gas is then slowly introduced into the reaction mixture over a period of one hour, while maintaining the temperature between 0°C and 5°C.
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Quenching and Isolation: After the addition is complete, the reaction mixture is poured onto crushed ice. The resulting solution is then neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-amino-5-chloropyridine with high purity.
Visualizations
The following diagrams illustrate the key reaction pathways and the formation of common side products in the synthesis of this compound.
Caption: Synthetic pathway illustrating the formation of the desired product and major side products.
Caption: A troubleshooting workflow for addressing common issues in the synthesis.
References
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
Technical Support Center: Regioselective Substitution of 2-Amino-3-Chloro-5-Nitropyridine
Welcome to the technical support center for the regioselective substitution of 2-Amino-3-Chloro-5-Nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of derivatives of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental process.
Q1: We are observing low reactivity or no reaction when attempting nucleophilic aromatic substitution (SNAr) on this compound. What are the possible causes and solutions?
A1: Low reactivity in SNAr reactions with this compound can stem from several factors. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. However, the position of the chloro substituent at C3 is less activated than halogens at the C2, C4, or C6 positions.
Troubleshooting Steps:
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Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the substitution to occur. Monitor the reaction closely for decomposition.
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Use a Stronger Nucleophile: The choice of nucleophile is critical. If a weak nucleophile is being used, consider switching to a more reactive one. For example, if an alcohol is not reacting, converting it to its more nucleophilic alkoxide form with a suitable base will likely improve the reaction rate.
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Solvent Choice: The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt and leave the anion more "naked" and reactive.
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Base Selection: When using nucleophiles that require deprotonation (e.g., amines, thiols, alcohols), the choice of base is important. A strong, non-nucleophilic base is often ideal to prevent it from competing with the desired nucleophile.
Q2: We are experiencing a mixture of products and are unsure of the expected regioselectivity. Which position is more susceptible to nucleophilic attack?
A2: For this compound, the primary site of nucleophilic aromatic substitution is the carbon bearing the chloro group (C3). The electron-withdrawing nitro group at the C5 position activates the ring towards nucleophilic attack. While positions ortho and para to the nitro group are typically the most activated, the inductive effect of the nitro group also enhances the electrophilicity of the C3 position.
It is important to consider that the amino group at the C2 position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack. However, the strong activating effect of the nitro group generally overcomes this.
Potential Side Reactions:
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Reaction at the Amino Group: Strong bases or highly reactive electrophilic reagents could potentially react with the amino group. It is crucial to choose reaction conditions that favor substitution at the C3 position.
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Displacement of the Nitro Group: While less common, under harsh reaction conditions or with very strong nucleophiles, displacement of the nitro group might be observed.[1]
Q3: How can we minimize the formation of byproducts during the substitution reaction?
A3: Minimizing byproduct formation is key to achieving a high yield of the desired product.
Strategies for Minimizing Byproducts:
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Control of Stoichiometry: Use a slight excess of the nucleophile to ensure complete consumption of the starting material, but avoid a large excess which could lead to side reactions.
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Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress side reactions.
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Inert Atmosphere: For sensitive nucleophiles or reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other undesired reactions.
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Purification Methods: After the reaction, proper purification techniques such as column chromatography or recrystallization are essential to isolate the desired product from any unreacted starting materials or byproducts.
Data Presentation: Regioselectivity in Related Nitropyridine Systems
While specific quantitative data for the regioselective substitution of this compound is not extensively available in the literature, data from analogous systems can provide valuable insights into expected reactivity patterns.
| Substrate | Nucleophile | Conditions | Major Product | Regioselectivity/Yield | Reference |
| 2,6-dichloro-3-nitropyridine | Piperazine | Not specified | Substitution at C2 | Kinetically controlled | [2] |
| 2,4-dichloro-5-nitropyridine | Cyclopentylamine | Acetonitrile, Triethylamine, Room Temp | Substitution at C4 | Predominantly C4 | [3] |
| 2,4-dichloro-5-nitropyridine | Diethylamine | Chloroform, iPrNEt, 40°C | Substitution at C4 | >9:1 (C4:C2) | [3] |
| 3-nitro-5-Cl(Br)-pyridines | Anionic S-, N-, O-nucleophiles | Not specified | Substitution of the nitro group | Nitro group is more nucleofugal than halogen | [1] |
Experimental Protocols
The following are generalized experimental protocols for nucleophilic aromatic substitution on activated halopyridines. These should be adapted and optimized for the specific nucleophile and desired product when working with this compound.
Protocol 1: General Procedure for Amination
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Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).
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Addition of Amine and Base: Add the desired amine (1.1-1.5 eq.) to the solution. If the amine salt is not used, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Substitution with Alkoxides
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Alkoxide Formation: In a separate flask, prepare the alkoxide by adding the corresponding alcohol to a suspension of a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF, DMF) at 0 °C.
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Reactant Preparation: In another round-bottom flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
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Reaction: Slowly add the freshly prepared alkoxide solution to the solution of the pyridine derivative at a controlled temperature (e.g., 0 °C to room temperature).
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Monitoring and Work-up: Allow the reaction to stir and monitor its progress by TLC. Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product using appropriate chromatographic or recrystallization techniques.
Visualizations
Logical Workflow for Troubleshooting Low Reactivity
Caption: Troubleshooting workflow for low reactivity.
Decision Pathway for Regioselective Substitution
Caption: Decision pathway for regioselective substitution.
References
preventing decomposition of 2-Amino-3-Chloro-5-Nitropyridine during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Amino-3-Chloro-5-Nitropyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by several factors, including elevated temperatures, exposure to strong acids or bases, presence of strong oxidizing agents, and prolonged exposure to light, particularly UV light. The nitro group makes the pyridine ring susceptible to nucleophilic attack, and the amino group can be sensitive to certain reagents.
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents, so it should be stored away from such chemicals.
Q3: What are the known hazardous decomposition products of this compound?
A3: Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. In reaction mixtures, decomposition can lead to a variety of byproducts, depending on the reaction conditions and reagents present.
Troubleshooting Guides for Reactions
Issue 1: Unwanted Side Products in Nucleophilic Substitution Reactions
Symptoms:
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Formation of multiple products observed by TLC or LC-MS.
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Lower than expected yield of the desired product.
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Discoloration of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Reaction temperature is too high. | Maintain the reaction at a lower temperature. The optimal temperature should be determined experimentally, starting from room temperature and gradually increasing if necessary. |
| Presence of a strong base. | Use a milder, non-nucleophilic base (e.g., DIPEA, NaHCO₃, or K₂CO₃). Strong bases can deprotonate the amino group or participate in unwanted side reactions. |
| Extended reaction time. | Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level. |
| Inappropriate solvent. | Use an anhydrous, aprotic solvent to avoid potential hydrolysis or other solvent-mediated side reactions. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
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To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0-1.5 eq).
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Add a mild, non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gradually increase the temperature in increments of 10-20°C, while continuing to monitor for the formation of side products.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart for SNAr Reactions
Technical Support Center: Nucleophilic Substitution on 2-Amino-3-Chloro-5-Nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on 2-amino-3-chloro-5-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on this compound, a crucial reaction in the synthesis of various pharmaceutical and agrochemical compounds.
Q1: Why is my reaction showing low or no conversion to the desired product?
A1: Low or no conversion in the nucleophilic substitution on this compound can stem from several factors related to the reactants, reaction conditions, and the inherent reactivity of the substrate.
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Insufficient Activation: The pyridine ring's reactivity is significantly enhanced by the electron-withdrawing nitro group.[1][2][3] However, the reaction may still require thermal energy to overcome the activation barrier. Ensure the reaction temperature is appropriate for the nucleophile's reactivity. For many amine nucleophiles, heating is often necessary.
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Nucleophile Reactivity: The success of the substitution is highly dependent on the nucleophilicity of the attacking species. Weakly nucleophilic amines may require more forcing conditions, such as higher temperatures or the use of a stronger base to deprotonate the nucleophile and increase its reactivity.
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Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents can solvate the nucleophile, reducing its effectiveness.
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Base Strength: If a base is used to deprotonate the nucleophile or scavenge the HCl byproduct, its strength is critical. A base that is too weak may not sufficiently activate the nucleophile, while an overly strong base could lead to side reactions with the solvent or starting material.
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Moisture: The presence of water can be detrimental, especially when using strong bases, as it can consume the base and hydrolyze the starting material or product. Ensure all reagents and solvents are anhydrous.
Q2: I am observing multiple products in my reaction mixture. What are the possible side reactions?
A2: The formation of multiple products can be attributed to several competing reaction pathways.
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Competing Nucleophilic Attack by the 2-Amino Group: The exocyclic 2-amino group on the starting material is itself a nucleophile. Under certain conditions, it could potentially react with another molecule of this compound, leading to dimerization or oligomerization. This is more likely at higher temperatures or with prolonged reaction times.
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Reaction with the Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile, leading to the formation of undesired ether or alkoxy byproducts.
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Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro group can occur, leading to the formation of 2-amino-5-nitro-3-hydroxypyridine.
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Chichibabin-type Reaction: While less common under typical SNAr conditions, the Chichibabin reaction involves the amination of pyridines, typically at the 2- or 6-position, using a strong base like sodium amide.[4] While the starting material is already aminated at the 2-position, complex side reactions involving the pyridine ring could be initiated by very strong bases.
Q3: How can I improve the yield and selectivity of my reaction?
A3: Optimizing the reaction conditions is key to improving both yield and selectivity.
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Temperature Control: Carefully control the reaction temperature. Start with milder conditions and gradually increase the temperature to find the optimal balance between reaction rate and side product formation.
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Choice of Base: Use a non-nucleophilic base of appropriate strength. Tertiary amines like triethylamine or diisopropylethylamine are common choices to scavenge HCl without competing as nucleophiles. For weaker nucleophiles, a stronger base like sodium hydride or potassium carbonate might be necessary, but should be used with caution to avoid side reactions.
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Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.
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Order of Addition: Adding the base slowly to the mixture of the substrate and nucleophile can sometimes help to control the reaction and minimize side product formation.
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Protection of the 2-Amino Group: If the 2-amino group is suspected of causing side reactions, it can be temporarily protected with a suitable protecting group, such as an acetyl or Boc group. This group can be removed after the substitution reaction.
Q4: I am facing difficulties in purifying my final product. What are some common challenges and solutions?
A4: Purification of substituted 2-amino-5-nitropyridines can be challenging due to their polarity and potential for multiple substitution products.
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Polarity: The presence of both amino and nitro groups can make the product highly polar, leading to tailing on silica gel chromatography. Using a more polar eluent system or switching to a different stationary phase like alumina might be beneficial.
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Separation of Isomers: If regioisomers are formed, their separation can be difficult. High-performance liquid chromatography (HPLC) might be necessary for achieving high purity.
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Removal of Base: Residual tertiary amine bases can sometimes be difficult to remove. Washing the organic extract with a dilute acid solution (e.g., 1M HCl) can help to remove basic impurities.
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Crystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic substitution on this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
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Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom at the 3-position, which is activated by the electron-withdrawing nitro group at the 5-position. This breaks the aromaticity of the pyridine ring and forms a negatively charged intermediate called a Meisenheimer complex.
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Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.
Q2: Why is the substitution favored at the 3-position?
A2: In pyridines, nucleophilic attack is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. However, in this compound, the powerful electron-withdrawing nitro group at the 5-position strongly activates the ortho (4-) and para (2-) positions to it. The chloro group is at the 3-position, which is meta to the nitro group. While direct resonance stabilization of the negative charge by the nitro group is not possible from the 3-position, the combined inductive effects of the ring nitrogen and the nitro group make the 3-position sufficiently electrophilic for attack, especially with a good leaving group like chlorine present.
Q3: Can I use other halogens as leaving groups?
A3: Yes, other halogens can be used as leaving groups. The reactivity generally follows the order F > Cl > Br > I for SNAr reactions. Fluorine is the best leaving group in this context because the C-F bond is highly polarized, making the carbon atom more electrophilic, and the fluoride ion is a poor leaving group in terms of its stability as an anion, but the rate-determining step is often the nucleophilic attack, which is facilitated by the polarization.
Data Presentation
Due to the lack of specific and comprehensive quantitative data for the nucleophilic substitution on this compound with a wide range of nucleophiles in the available literature, a detailed table for this specific substrate cannot be provided. However, the following table presents representative data for the closely related and well-studied 2-chloro-5-nitropyridine to offer general guidance on expected reactivity and yields with different classes of amines.
Table 1: Representative Yields for Nucleophilic Aromatic Substitution on 2-Chloro-5-nitropyridine with Various Amines
| Nucleophile (Amine) | Product | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | High |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 2-4 | High |
| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/Water (1:1) | None | 80 | 2 | Moderate to High |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | Moderate |
Note: Yields are illustrative and can vary based on the specific reaction conditions, scale, and purification methods.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) to a concentration of approximately 0.1-0.2 M.
-
Add the amine nucleophile (1.0-1.2 equiv.) to the solution.
-
If required, add a non-nucleophilic base (1.1-1.5 equiv., e.g., triethylamine or potassium carbonate).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for nucleophilic substitution on this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Amino-3-Chloro-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and reaction conditions for cross-coupling reactions involving 2-Amino-3-Chloro-5-Nitropyridine. This challenging substrate features an electron-deficient pyridine ring due to the nitro group, a coordinating amino group, and a less reactive chloro leaving group, all of which necessitate careful consideration for successful C-C and C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The difficulty arises from a combination of factors:
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Electron-Deficient Ring: The potent electron-withdrawing nitro group deactivates the pyridine ring, making oxidative addition of the C-Cl bond to the palladium catalyst, the rate-limiting step in many cross-coupling reactions, more difficult.
-
Coordinating Groups: The pyridine nitrogen and the amino group can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Less Reactive Leaving Group: The chloro group is a less reactive leaving group compared to bromo or iodo substituents, requiring more active catalyst systems to facilitate oxidative addition.
Q2: What are the most common side reactions to watch out for?
A2: Common side reactions include:
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Hydrodehalogenation: Replacement of the chloro group with a hydrogen atom. This can be minimized by using anhydrous and thoroughly degassed solvents and ensuring a strictly inert atmosphere.
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Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a proton from the solvent or trace water. Using anhydrous conditions and a suitable base can mitigate this issue.
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Homocoupling: Self-coupling of the coupling partners, for instance, the boronic acid in Suzuki reactions. This is often caused by the presence of oxygen or Pd(II) species and can be reduced by thorough degassing and using a Pd(0) source or an efficient precatalyst.
Q3: How does the nitro group affect catalyst selection?
A3: The electron-withdrawing nitro group makes the C-Cl bond more difficult to activate. Therefore, highly active catalyst systems, typically employing electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs), are often necessary to promote the oxidative addition step.
Q4: Can the amino group interfere with the reaction?
A4: Yes, the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand is crucial to sterically shield the metal center and prevent this coordination. In some cases, in-situ protection of the amino group might be considered, though this adds extra steps to the synthesis.
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | The C-Cl bond is difficult to activate. Use a more active catalyst system. For Suzuki and Buchwald-Hartwig reactions, consider palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos. For Sonogashira reactions, a combination of a palladium source and a copper(I) co-catalyst is typically effective. |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen or amino group may be coordinating to the palladium center. Employ bulky ligands to create a sterically hindered environment around the metal. Ensure all reagents and solvents are pure and free of potential catalyst poisons. |
| Insufficient Reaction Temperature | Higher temperatures may be required to overcome the activation energy for C-Cl bond cleavage. Screen a range of temperatures (e.g., 80-120 °C), but be mindful of potential catalyst decomposition at very high temperatures. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and interdependent. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS may be necessary, although weaker bases can be used with more active catalyst systems. Anhydrous, degassed solvents such as dioxane, toluene, or DMF are commonly used. |
Significant Side Product Formation
| Side Product Observed | Recommended Solution |
| Hydrodehalogenation Product | Ensure a strictly inert atmosphere (argon or nitrogen). Use high-purity, anhydrous, and degassed solvents. Some ligands are more prone to promoting this side reaction; consider screening different ligands. |
| Homocoupling of Coupling Partners | Thoroughly degas all reagents and solvents. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of a Pd(II) precatalyst. Adding the coupling partner (e.g., boronic acid) slowly to the reaction mixture can sometimes help. |
| Protodeboronation (Suzuki) | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are often more stable. The choice of base can also influence the rate of protodeboronation. |
Catalyst and Condition Selection Tables
The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions with this compound. These are based on successful reactions with structurally similar and electronically demanding substrates. Optimization will likely be necessary for your specific coupling partners.
Suzuki-Miyaura Coupling
For the formation of C-C bonds with boronic acids/esters.
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, SPhos, RuPhos | 1.2-2.4 equivalents relative to Pd |
| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane, Toluene, DMF (anhydrous, degassed) | - |
| Temperature | 80-120 °C | Higher temperatures are often required for chloropyridines. |
Buchwald-Hartwig Amination
For the formation of C-N bonds with primary or secondary amines.
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 1.2-2.4 equivalents relative to Pd |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, 1,4-Dioxane (anhydrous, degassed) | - |
| Temperature | 90-120 °C | - |
Sonogashira Coupling
For the formation of C-C bonds with terminal alkynes.
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% |
| Ligand | PPh₃, Xantphos | 2 equivalents relative to Pd |
| Copper Co-catalyst | CuI | 1-10 mol% |
| Base | Et₃N, DIPA | Can often be used as the solvent or co-solvent. |
| Solvent | DMF, THF, Toluene (anhydrous, degassed) | - |
| Temperature | 60-100 °C | Milder conditions are often possible compared to other couplings. |
Heck Reaction
For the formation of C-C bonds with alkenes.
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄ | 1-5 mol% |
| Ligand | P(o-tol)₃, PPh₃, or ligandless with Pd(OAc)₂ | 2 equivalents relative to Pd |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5-3 equivalents |
| Solvent | DMF, NMP, Acetonitrile (anhydrous, degassed) | - |
| Temperature | 100-140 °C | Higher temperatures are generally required. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point. It is crucial to optimize these conditions for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., XPhos, 1.2-2.4 equiv. relative to Pd).
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Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography.
General Protocol for Buchwald-Hartwig Amination
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In a glovebox or under a flow of inert gas, combine this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 1.2-2.4 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) in an oven-dried reaction vessel.
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Add the anhydrous, degassed solvent (e.g., toluene).
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Add the amine (1.1-1.2 equiv.).
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Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product as needed.
General Protocol for Sonogashira Coupling[1]
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To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) iodide (5 mol%).[1]
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Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et₃N, which can also serve as a co-solvent).[1]
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Add the terminal alkyne (1.1-1.2 equiv.) to the mixture.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction's progress using a suitable analytical technique.
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Once the reaction is complete, cool it to room temperature, dilute with an organic solvent, and wash with water or a saturated aqueous solution of ammonium chloride.
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Dry the organic layer, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for selecting and optimizing cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
analytical methods for detecting impurities in 2-Amino-3-Chloro-5-Nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 2-Amino-3-Chloro-5-Nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and related pyridine derivatives.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Strong interaction between the basic pyridine nitrogen and acidic residual silanol groups on the silica-based stationary phase. - Column overload due to high sample concentration. - Mismatch between the sample solvent and the mobile phase. - Physical issues like dead volume or column voids. | - Mobile Phase Adjustment: Lower the mobile phase pH to 2.5-3.0 with a phosphate buffer to protonate silanol groups. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (5-10 mM). - Column Selection: Use an end-capped column or a column with a less acidic stationary phase (e.g., polymer-based). A reverse-phase column with low silanol activity is also a good option. - Sample Concentration: Reduce the amount of sample injected onto the column. - System Check: Inspect for and rectify any poorly made connections or dead volumes in the HPLC system. |
| Poor Resolution/Co-elution of Peaks | - Inadequate separation power of the current chromatographic conditions. - Similar chemical properties of the analyte and impurity. | - Mobile Phase Optimization: Adjust the mobile phase pH to alter the ionization and retention of the compounds. Modify the organic modifier (e.g., acetonitrile, methanol) percentage or switch to a different one. - Stationary Phase Change: If using a C18 column, consider switching to a different stationary phase like phenyl, cyano, or a polar-embedded phase to introduce different separation mechanisms. - Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency, ensuring your system can handle the increased backpressure. |
| No Peaks or Very Small Peaks | - Detector lamp is off. - No mobile phase flow. - Issues with the sample, such as degradation or incorrect preparation. | - Instrument Check: Ensure the detector lamp is on and that there is mobile phase flowing through the system. - Sample Integrity: Prepare a fresh standard to confirm that the issue is not with the sample itself. |
| Baseline Noise or Drift | - Contaminated mobile phase. - Air trapped in the system. - Leaks in the pump or fittings. | - Mobile Phase Preparation: Use high-purity solvents and degas the mobile phase properly. Water is a common source of contamination in reversed-phase chromatography. - System Purge: Purge the pump to remove any trapped air bubbles. - Leak Check: Inspect the system for any leaks and tighten fittings as necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying impurities in this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the quantification of impurities in pyridine derivatives. It offers high resolution, sensitivity, and accuracy. For impurity identification, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective as it provides mass-to-charge ratio information of the eluted compounds.
Q2: What are the potential impurities I should look for in this compound?
A2: Potential impurities can originate from the synthesis process or degradation. Process-related impurities may include starting materials, intermediates, and byproducts from side reactions. For instance, the synthesis of related compounds like 2-chloro-5-nitropyridine can produce isomers such as 2-chloro-3-nitropyridine. Degradation products can form under stress conditions like exposure to acid, base, light, heat, or oxidation. Forced degradation studies are recommended to identify these potential degradants.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study involves subjecting the drug substance to various stress conditions to generate potential degradation products. The goal is typically to achieve 5-20% degradation of the active substance. The following conditions are commonly employed:
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Acidic Hydrolysis: Reflux with 0.1N HCl at 60°C.
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Alkaline Hydrolysis: Reflux with 0.1N NaOH at 60°C.
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Oxidative Degradation: Treatment with hydrogen peroxide.
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Thermal Degradation: Exposure to high temperature (e.g., 70-80°C).
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Photolytic Degradation: Exposure to UV light.
The stressed samples are then analyzed by a stability-indicating HPLC method to separate and identify the degradation products.
Q4: What are the key parameters for an HPLC method for this compound analysis?
A4: Based on methods for similar compounds, a reverse-phase HPLC method would be a suitable starting point. Key parameters to consider are:
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Column: A C18 column is a common choice.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is critical for controlling the retention and peak shape of the basic pyridine compound.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated HPLC-UV method for a structurally related compound, 5-Amino-2-Chloropyridine, which can be used as a reference for method development for this compound.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | 0.048 µg/mL |
| **Linearity (R²) ** | > 0.999 |
| Recovery | 98.80 - 100.03% |
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
-
Impurity Spiked Solution: To confirm the separation of known impurities, a solution of the main compound can be spiked with small amounts of potential impurities.
HPLC Method for Impurity Profiling (Adapted from a method for a similar compound)
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase: A 50:50 (v/v) mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: A general workflow for the analysis of impurities in this compound.
Technical Support Center: Enhancing the Solubility of 2-Amino-3-Chloro-5-Nitropyridine in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving 2-Amino-3-Chloro-5-Nitropyridine in organic solvents.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility issues encountered during your experiments in a systematic manner.
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the initial steps I should take?
A1: When encountering solubility issues, it is recommended to follow a systematic approach. Start by verifying the purity of your compound and the quality of the solvent. Ensure that the solvent is dry and free of contaminants. Subsequently, gentle heating and agitation, such as stirring or sonication, can facilitate the dissolution process. If the compound remains insoluble, a more strategic approach to solvent selection and the use of solubility enhancement techniques may be necessary.
Q2: My compound is precipitating out of the solution after initial dissolution. What could be the cause and how can I prevent it?
A2: Precipitation after initial dissolution often occurs due to changes in temperature or solvent composition (e.g., when an organic stock solution is diluted with an aqueous buffer, a phenomenon known as antisolvent precipitation).[1] To prevent this, consider maintaining a constant temperature. If using a co-solvent system, ensure the final solvent ratio maintains the compound's solubility. The addition of precipitation inhibitors, such as polymers like HPMC or PVP, can also help to maintain a supersaturated state.[2]
Q3: I have tried several common organic solvents with little success. How do I systematically screen for a suitable solvent?
A3: A systematic solvent screening should be based on the principle of "like dissolves like." Given the structure of this compound, which possesses polar (amino and nitro groups) and nonpolar (chlorinated pyridine ring) characteristics, a range of solvents with varying polarities should be tested. Start with small-scale solubility tests in representative solvents from different classes (e.g., polar protic, polar aprotic, and nonpolar).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Due to the presence of an amino and a nitro group, this compound is a polar molecule. It is expected to have limited solubility in nonpolar solvents and higher solubility in polar organic solvents. The amino group can act as a hydrogen bond donor, while the nitro group and the pyridine nitrogen can act as hydrogen bond acceptors, influencing its interaction with protic and aprotic solvents.
Q2: How does pH adjustment affect the solubility of this compound?
A2: The amino group in this compound is basic and can be protonated under acidic conditions to form a more soluble salt.[1] Therefore, adjusting the pH of the solvent system to the acidic range can significantly enhance its aqueous solubility.[1][2] However, the stability of the compound at different pH values should be assessed to prevent degradation.[1]
Q3: What is co-solvency and can it be used to improve the solubility of this compound?
A3: Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly water-soluble compound.[][4] For this compound, using co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in combination with other organic solvents can enhance its solubility by reducing the polarity of the solvent system.[][5]
Q4: Are there other advanced techniques to enhance the solubility of this compound?
A4: Yes, several advanced methods can be employed. These include:
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state.[6][7][8][9] This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.[6][9]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, thereby increasing its apparent solubility in a solution.[10][11][12]
-
Use of Surfactants: Surfactants form micelles that can entrap hydrophobic molecules, increasing their solubility in aqueous and some organic media.[13][14][15]
Solubility Enhancement Strategies: A Comparative Overview
The following table summarizes various strategies to enhance the solubility of this compound.
| Strategy | Principle | Potential Effectiveness | Key Considerations |
| pH Adjustment | Ionization of the amino group to form a more soluble salt.[1][2] | High (in aqueous or protic organic solvents) | Compound stability at acidic pH must be verified.[1] |
| Co-solvency | Reducing the overall polarity of the solvent system.[][4] | Moderate to High | The choice of co-solvent is critical and may affect downstream applications. |
| Surfactants | Micellar encapsulation of the compound.[13][14] | Moderate to High | The presence of surfactants might interfere with certain biological assays. |
| Solid Dispersion | Enhancing dissolution rate by dispersing the compound in a carrier.[6][7][8] | High | Requires specific formulation development and characterization. |
| Complexation | Formation of inclusion complexes with agents like cyclodextrins.[10][11][12] | High | Stoichiometry of the complex and the size of the host molecule are important. |
Experimental Protocols
1. Protocol for Solubility Enhancement by pH Adjustment
-
Objective: To determine the effect of pH on the solubility of this compound.
-
Materials: this compound, desired organic solvent (e.g., ethanol, methanol), dilute hydrochloric acid (HCl), dilute sodium hydroxide (NaOH), pH meter, magnetic stirrer, and analytical balance.
-
Procedure:
-
Prepare a suspension of excess this compound in the chosen solvent.
-
While stirring, gradually add small aliquots of dilute HCl and monitor the pH.
-
Observe for dissolution of the solid material.
-
If the compound dissolves, note the pH at which complete dissolution occurs.
-
To determine the effect of basic pH, repeat the process using dilute NaOH.
-
Equilibrate the saturated solutions at a constant temperature for a set period (e.g., 24 hours).
-
Filter the solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
2. Protocol for Solubility Enhancement by Co-solvency
-
Objective: To evaluate the effect of co-solvents on the solubility of this compound.
-
Materials: this compound, primary solvent of interest, a selection of co-solvents (e.g., ethanol, propylene glycol, DMSO), volumetric flasks, and analytical balance.
-
Procedure:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 50:50).
-
Add an excess amount of this compound to a fixed volume of each solvent mixture.
-
Seal the containers and agitate them at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the suspensions to remove undissolved solute.
-
Quantify the concentration of the dissolved compound in each filtrate to determine the solubility in each co-solvent mixture.
-
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: The mechanism of enhancing solubility through co-solvency.
Caption: The effect of pH on the ionization and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. ijpbr.in [ijpbr.in]
- 6. jddtonline.info [jddtonline.info]
- 7. japer.in [japer.in]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. japsonline.com [japsonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Amino-3-Chloro-5-Nitropyridine and 2-Amino-5-Chloro-3-Nitropyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the vast array of heterocyclic intermediates, substituted aminopyridines play a crucial role. This guide provides a comprehensive comparison of two constitutional isomers, 2-Amino-3-Chloro-5-Nitropyridine and 2-Amino-5-Chloro-3-Nitropyridine, focusing on their synthesis, reactivity, and applications in drug development.
Introduction to the Isomers
This compound and 2-Amino-5-Chloro-3-Nitropyridine are both valuable synthons, offering a combination of reactive sites amenable to a variety of chemical transformations. The presence of an amino group, a chloro substituent, and a nitro group on the pyridine ring imparts distinct electronic properties that govern their reactivity profiles. The key distinction lies in the relative positions of the chloro and nitro groups, which significantly influences their behavior in common synthetic reactions.
Table 1: Physicochemical Properties of the Isomers
| Property | This compound | 2-Amino-5-Chloro-3-Nitropyridine |
| CAS Number | 22353-35-1[1] | 5409-39-2[2][3] |
| Molecular Formula | C₅H₄ClN₃O₂[1] | C₅H₄ClN₃O₂[2] |
| Molecular Weight | 173.56 g/mol [1] | 173.56 g/mol [2] |
| Appearance | Not specified in search results | Yellow solid[2] |
| Melting Point | Not specified in search results | 193-197 °C[2] |
Synthesis of the Isomers
The synthetic routes to these isomers typically start from commercially available aminopyridines or chloropyridines.
Synthesis of 2-Amino-5-Chloro-3-Nitropyridine
A common method for the synthesis of 2-Amino-5-Chloro-3-Nitropyridine involves the nitration of 2-Amino-5-chloropyridine.
Experimental Protocol: Nitration of 2-Amino-5-chloropyridine [2]
-
To a stirred mixture of 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) and sulfuric acid (6.30 ml) at 25 °C, slowly add nitric acid (0.860 ml, 21.1 mmol) dropwise over 15 minutes.
-
Warm the reaction mixture to 55 °C and continue stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice water (60 g).
-
Neutralize the mixture by adjusting the pH to 11 with an aqueous sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with deionized water, and dry under reduced pressure at 50 °C to yield 5-chloro-3-nitropyridin-2-amine (2.31 g, 67% yield) as a yellow solid.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from 2-aminopyridine. One common strategy involves the chlorination and subsequent nitration of 2-aminopyridine. However, the direct nitration of 2-aminopyridine can lead to a mixture of isomers, including 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, requiring separation.[4][5]
Reactivity and Performance in Key Synthetic Reactions
The electronic properties of the pyridine ring are significantly influenced by the positions of the chloro and nitro substituents, leading to differences in reactivity in key synthetic transformations such as Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. The rate of reaction is highly dependent on the ability of the nitro group to stabilize the negative charge in the Meisenheimer intermediate.
Based on general principles of SNAr on pyridine rings, the reactivity is enhanced when the electron-withdrawing group is ortho or para to the leaving group.
-
This compound: The nitro group is para to the chloro leaving group. This positioning allows for effective resonance stabilization of the Meisenheimer intermediate, making the chloro group susceptible to nucleophilic displacement.
-
2-Amino-5-Chloro-3-Nitropyridine: The nitro group is meta to the chloro leaving group. This arrangement offers less resonance stabilization to the intermediate compared to the ortho or para positioning, generally leading to lower reactivity in SNAr reactions.
Experimental Protocol: General SNAr with an Amine Nucleophile
-
Dissolve the chloronitropyridine starting material (1.0 equiv) in a suitable anhydrous solvent (e.g., ethanol, isopropanol, DMF).
-
Add the amine nucleophile (1.1-1.2 equiv) and a base such as triethylamine or potassium carbonate (1.2-2.0 equiv).
-
Heat the reaction mixture to reflux or an appropriate temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. In the context of these isomers, the chloro substituent serves as the leaving group for the palladium-catalyzed coupling with a boronic acid or ester.
The electronic nature of the pyridine ring can influence the efficiency of the Suzuki coupling. The electron-withdrawing nitro group can affect the oxidative addition step. Generally, electron-deficient aryl halides can be challenging substrates for Suzuki coupling. However, the use of appropriate phosphine ligands and reaction conditions can overcome these challenges.
While specific yield comparisons for Suzuki couplings of these two isomers with the same boronic acid were not found in the searched literature, it is known that the electronic environment around the C-Cl bond is a critical factor. The more electron-deficient the carbon atom bearing the chlorine, the more facile the oxidative addition step can be with a suitable catalyst system.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the aminochloronitropyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%) and, if necessary, a ligand (e.g., a biarylphosphine, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Applications in Drug Synthesis
Both isomers serve as valuable intermediates in the synthesis of biologically active molecules. Their utility stems from the ability to functionalize the pyridine ring at multiple positions.
-
This compound and related structures: The structural motif of 2-amino-3-halopyridine is a key component in several pharmaceuticals. For example, the related compound 2-chloro-3-amino-4-picoline is a crucial building block in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[6][7][8][9] The synthetic strategies for Nevirapine involve the coupling of this aminopyridine derivative with another heterocyclic component.[6][7]
-
2-Amino-5-chloro-3-nitropyridine and related structures: This isomer and its derivatives are also employed in the synthesis of various pharmaceutical agents. For instance, derivatives of 2-aminopyridine are used in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[10][11] The synthesis of Etoricoxib involves the construction of a bipyridine core, where substituted pyridines are key starting materials.[10][11]
Conclusion
Both this compound and 2-Amino-5-Chloro-3-Nitropyridine are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals. The key difference in their reactivity stems from the relative positions of the chloro and nitro groups.
-
This compound is expected to be more reactive in Nucleophilic Aromatic Substitution reactions due to the para relationship between the activating nitro group and the chloro leaving group. This makes it a preferred substrate for introducing nucleophiles at the 3-position.
-
2-Amino-5-Chloro-3-Nitropyridine , with a meta relationship between the nitro and chloro groups, is generally less reactive in SNAr reactions. However, it remains a valuable building block, and its chloro group can be functionalized, for example, through cross-coupling reactions under appropriate conditions.
The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired position of functionalization on the pyridine ring. Researchers should consider the electronic effects of the substituents to predict reactivity and optimize reaction conditions accordingly. This guide provides a foundational understanding to aid in the rational selection and application of these important synthetic intermediates.
References
- 1. cenmed.com [cenmed.com]
- 2. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 11. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-Amino-3-Chloro-5-Nitropyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Amino-3-Chloro-5-Nitropyridine with structurally similar pyridine derivatives. The presence of an electron-donating amino group, an electron-withdrawing nitro group, and a halogen leaving group on the same pyridine ring results in a unique reactivity profile, making it a versatile building block in medicinal chemistry and materials science. This document explores its reactivity in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Sonogashira coupling, and Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.
Electronic Effects and General Reactivity Trends
The reactivity of the pyridine ring is significantly influenced by the electronic properties of its substituents. In this compound, the interplay of these groups dictates the preferred sites and rates of reaction.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho (C4, C6) and para (C2) positions.
-
Amino Group (-NH₂): This electron-donating group activates the ring for electrophilic substitution and can deactivate it for nucleophilic attack. Its position at C2 can modulate the reactivity at other positions.
-
Chloro Group (-Cl): An electron-withdrawing group that also serves as a leaving group in nucleophilic substitution and a coupling partner in cross-coupling reactions.
The combination of these substituents makes the C2 and C6 positions the most activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at C5. However, the presence of the amino group at C2 and the chloro group at C3 makes the C3 position the primary site for palladium-catalyzed cross-coupling reactions.
Comparative Data for Key Reactions
The following tables summarize the reactivity of this compound in comparison to similar pyridine derivatives in key chemical transformations.
Table 1: Nucleophilic Aromatic Substitution (SNAr)
Due to the strong activation by the nitro group, the chloro substituent in nitropyridines can be displaced by various nucleophiles. The reactivity is generally higher in pyridines with more electron-withdrawing groups and is influenced by the position of these groups relative to the leaving group.
| Pyridine Derivative | Nucleophile | Conditions | Yield (%) | Reference |
| 2,6-dichloro-3-nitropyridine | Ammonia | Isopropanol, 20-30°C, 24h | High (not specified) | [1] |
| 2-methyl-3-nitropyridines | Thiols | DMF, K₂CO₃, heat | Good to excellent | [2] |
| 3-nitro-5-halopyridines | S-, N-, O-nucleophiles | Not specified | Good (NO₂ is more nucleofugal than halogen) | [2] |
| 2-chloro-5-nitropyrimidine | Biothiols | Aqueous media | Kinetic data reported | [3] |
Table 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes. The reactivity of halopyridines in this reaction generally follows the trend I > Br > Cl.[4][5] The following data for 2-amino-3-bromopyridines provides a strong basis for comparison.[6]
| Pyridine Derivative | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5%), PPh₃(5%), CuI(5%) | Et₃N/DMF | 100 | 3 | 96 | [6] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5%), PPh₃(5%), CuI(5%) | Et₃N/DMF | 100 | 3 | 93 | [7] |
| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5%), PPh₃(5%), CuI(5%) | Et₃N/DMF | 100 | 3 | 89 | [6] |
| 2-Amino-3-bromopyridine | 1-Decyne | Pd(CF₃COO)₂(2.5%), PPh₃(5%), CuI(5%) | Et₃N/DMF | 100 | 3 | 85 | [6] |
Note: The reactivity of this compound in Sonogashira coupling is expected to be lower than its bromo analog, likely requiring more active catalysts, higher temperatures, or longer reaction times.
Table 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation between aryl halides and boronic acids. The coupling of chloropyridines can be challenging and often requires specialized catalyst systems.[8][9][10][11]
| Pyridine Derivative | Boronic Acid | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂(2%), SPhos(4%) | Cs₂CO₃/Dioxane:H₂O | 100 | 18 | High (not specified) | [11] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) (2.5%) | K₃PO₄/Dioxane:H₂O | 100 | 15 | 90 | [2] |
| Aryl Chlorides | 2-Pyridylboronate | Pd₂(dba)₃/Ligand 1 | K₃PO₄/Dioxane | Not specified | Not specified | Good to excellent | [12] |
| 3-Halo-2-aminopyridines (amination) | Morpholine | RuPhos-precatalyst | LiHMDS/Toluene | 100 | 16 | 83 | [13] |
Note: While specific examples for this compound are not provided, the data on other challenging chloropyridines and aminopyridines suggest that successful coupling is achievable with the appropriate choice of a modern palladium catalyst system.
Experimental Protocols
The following are representative experimental protocols for the three major reaction types discussed.
Protocol 1: Nucleophilic Aromatic Substitution (General)
This protocol is adapted from the reaction of 2,6-dichloro-3-nitropyridine with ammonia.[1]
Materials:
-
2,6-dichloro-3-nitropyridine
-
Isopropanol
-
Ammonia gas
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in isopropanol in a suitable reaction vessel equipped with a stirrer.
-
With stirring at 20-30°C, bubble ammonia gas through the solution.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by thin-layer chromatography or gas chromatography.
-
Upon completion, the product can be isolated by filtration if it precipitates or by solvent evaporation followed by purification.
Protocol 2: Sonogashira Coupling
This protocol is based on the successful coupling of 2-amino-3-bromopyridines with terminal alkynes.[6]
Materials:
-
2-Amino-3-bromopyridine (or chloro-analog) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottomed flask, add Pd(CF₃COO)₂, PPh₃, and CuI under an inert atmosphere.
-
Add anhydrous DMF and stir the mixture for 30 minutes.
-
Add the 2-amino-3-halopyridine and the terminal alkyne.
-
Heat the reaction mixture to 100°C for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of challenging chloropyridines using a Buchwald ligand.[8][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Place the sealed flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. prepchem.com [prepchem.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 2-Amino-3-Chloro-5-Nitropyridine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its properties and potential applications. This guide provides a comparative overview of various analytical techniques for the structural validation of 2-Amino-3-Chloro-5-Nitropyridine, with a primary focus on the definitive method of X-ray crystallography alongside complementary spectroscopic techniques.
While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide leverages data from closely related analogs to illustrate the comparative strengths of each analytical method. This approach provides a robust framework for the structural elucidation of this and similar substituted pyridine compounds.
Unambiguous Structure Determination with X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed three-dimensional model of the molecule. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions.
For comparative purposes, crystallographic data for the closely related compound, 5-chloropyridine-2,3-diamine, which is synthesized from 2-amino-5-chloro-3-nitropyridine, offers valuable insight into the geometry of the substituted pyridine ring.
Table 1: Comparison of Selected Bond Lengths and Angles from X-ray Crystallography of a Related Compound and Spectroscopic/Computational Methods for Similar Structures.
| Parameter | X-ray Crystallography (5-chloropyridine-2,3-diamine) | Spectroscopic/Computational Data (2-amino-5-chloropyridine) |
| C-Cl Bond Length | ~1.74 Å | ~1.74 Å |
| C-NH2 Bond Length | ~1.36 - 1.41 Å | ~1.36 Å |
| C-C Bond Length (in ring) | ~1.37 - 1.40 Å | ~1.38 - 1.40 Å |
| C-N Bond Length (in ring) | ~1.33 - 1.35 Å | ~1.33 - 1.35 Å |
| Cl-C-C Bond Angle | ~119° | Not readily determined by spectroscopy |
| N-C-C Bond Angle (in ring) | ~122 - 125° | Not readily determined by spectroscopy |
Note: Data for 5-chloropyridine-2,3-diamine is used as a proxy for the pyridine ring geometry. Spectroscopic data for bond lengths are often inferred from rotational spectroscopy or calculated using computational methods that are benchmarked against experimental data.
Complementary Spectroscopic Techniques for Structural Validation
While X-ray crystallography provides a static image of the molecule in the solid state, spectroscopic methods offer valuable information about the molecule's structure, connectivity, and functional groups in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the determination of the molecule's connectivity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (on C4) | 8.0 - 8.5 | - |
| H (on C6) | 8.5 - 9.0 | - |
| NH₂ | 5.0 - 6.0 | - |
| C2 | - | 155 - 160 |
| C3 | - | 120 - 125 |
| C4 | - | 135 - 140 |
| C5 | - | 140 - 145 |
| C6 | - | 145 - 150 |
Note: These are predicted values based on known substituent effects on the pyridine ring. Actual experimental values may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. These techniques are excellent for identifying the presence of specific functional groups. A study on 2-Amino-5-chloro-3-nitropyridine has reported its FT-IR and FT-Raman spectra.[1]
Table 3: Key Vibrational Frequencies (cm⁻¹) for this compound.
| Functional Group | FT-IR Peak (cm⁻¹) | FT-Raman Peak (cm⁻¹) | Vibrational Mode |
| N-H (Amino) | ~3400 - 3200 | ~3400 - 3200 | Symmetric and Asymmetric Stretching |
| C-H (Aromatic) | ~3100 - 3000 | ~3100 - 3000 | Stretching |
| C=C, C=N (Aromatic Ring) | ~1600 - 1450 | ~1600 - 1450 | Stretching |
| N-O (Nitro) | ~1550 and ~1350 | ~1550 and ~1350 | Asymmetric and Symmetric Stretching |
| C-Cl | ~800 - 600 | ~800 - 600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.
Table 4: Expected Mass Spectrometry Data for this compound.
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 173/175 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M-NO₂]⁺ | 127/129 |
| [M-Cl]⁺ | 138 |
Experimental Protocols
X-ray Crystallography
A suitable single crystal of the compound is mounted on a goniometer and placed in a focused X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector. The resulting data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and the molecular structure is refined.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the resulting signals from the ¹H and ¹³C nuclei are detected and processed to generate the NMR spectra.
FT-IR and FT-Raman Spectroscopy
For FT-IR spectroscopy, a small amount of the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the transmitted or reflected light is measured. For FT-Raman spectroscopy, a solid sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed.
Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are separated based on their mass-to-charge ratio by an analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Workflow for Structural Validation
The following diagram illustrates a comprehensive workflow for the structural validation of a novel substituted pyridine like this compound, highlighting the interplay between different analytical techniques.
Caption: A logical workflow for the structural validation of this compound.
Conclusion
The structural validation of a molecule as specific as this compound is best achieved through a combination of analytical techniques. While X-ray crystallography provides the most definitive and detailed three-dimensional structural information, its reliance on obtaining suitable single crystals can be a limitation. Spectroscopic methods such as NMR, FT-IR, FT-Raman, and mass spectrometry are indispensable tools that provide complementary and crucial information regarding the molecule's connectivity, functional groups, and molecular weight. By integrating the data from these techniques, researchers can confidently and accurately determine the structure of novel compounds, which is a foundational step in the process of drug discovery and development.
References
A Comparative Analysis of the Bioactivity of 2-Amino-3-Chloro-5-Nitropyridine Derivatives
Derivatives of 2-Amino-3-Chloro-5-Nitropyridine represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. These molecules serve as crucial intermediates in the synthesis of various bioactive agents, demonstrating significant potential in pharmaceutical and agrochemical research. This guide provides a comparative overview of the bioactivity of several this compound derivatives, supported by experimental data from peer-reviewed studies, to assist researchers and drug development professionals in this field.
Anticancer Activity
Several studies have explored the potential of this compound derivatives as anticancer agents. For instance, pyrimidodiazepine derivatives based on a related 2-chloro-4-anilinoquinazoline scaffold have demonstrated significant antiproliferative activity against a panel of human tumor cell lines.
Table 1: Anticancer Activity of Pyrimidodiazepine Derivatives
| Compound | Cancer Cell Line | GI₅₀ (μM) | Reference |
| 14g | K-562 (Leukemia) | 0.622 | [1][2] |
| RPMI-8226 (Leukemia) | < 1.81 | [1][2] | |
| HCT-116 (Colon Cancer) | < 1.81 | [1][2] | |
| LOX IMVI (Melanoma) | < 1.81 | [1][2] | |
| MCF7 (Breast Cancer) | < 1.81 | [1][2] | |
| 16a | Various Cancer Cell Lines | Potent Activity | [1] |
| 16c | Ten Cancer Cell Lines | 10-fold higher cytotoxic activity than doxorubicin | [1][2] |
GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.
Furthermore, novel 9-acridinyl amino acid derivatives have been synthesized and evaluated for their cytotoxic effects. Notably, compounds 8 and 9 from this series were particularly effective against the A549 lung epithelial carcinoma cell line, with IC₅₀ values of approximately 6 μM.[3]
Enzyme Inhibition
Derivatives of nitropyridine have shown promise as inhibitors of various enzymes, highlighting their therapeutic potential.
Table 2: Enzyme Inhibitory Activity of Nitropyridine Derivatives
| Derivative Class | Target Enzyme | IC₅₀ | Reference |
| 2-Chloro-5-methyl-3-nitropyridine derivatives | Janus kinase 2 (JAK2) | 8.5–12.2 µM | [4] |
| 2,6-Dichloro-3-nitropyridine derivative | Glycogen synthase kinase-3 (GSK3) | 8 nM (EC₅₀ = 0.13 μM) | [4] |
| 3-Nitropyridylpiperazine derivatives | Jack Bean Urease | ~2.0–2.3 μM | [4] |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase | 3.11–4.18 μM | [4] |
IC₅₀: The concentration of the inhibitor required to reduce the activity of an enzyme by 50%. EC₅₀: The concentration of a drug that gives a half-maximal response.
Antimicrobial Activity
The antimicrobial properties of 2-amino-5-substituted pyridine derivatives have also been investigated. One study reported that compound 2c exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg·mL⁻¹.[5] Other nitropyridine derivatives have demonstrated moderate antibacterial activity against S. aureus and E. coli.[4]
Experimental Protocols
In-vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated using the MTT [3-(4, 5-dimethyl thiazol-2-yl)-2, 5-diphenyl tetrazolium bromide] assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A-549) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 72 hours).[3][6]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals.[6]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ values are determined.[3][6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method to assess antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate common workflows in the study of this compound derivatives.
Caption: General workflow for the synthesis and bioactivity evaluation of this compound derivatives.
Caption: Simplified representation of a kinase inhibition mechanism by a nitropyridine derivative.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-3-Chloro-5-Nitropyridine by HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount for the validity and reproducibility of experimental results. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-Amino-3-Chloro-5-Nitropyridine, a key intermediate in various synthetic pathways. We present a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data to guide analytical method development and implementation.
Data Presentation: A Comparative Analysis of Purity Assessment Methods
The purity of this compound can be determined by several analytical techniques. While HPLC is often the method of choice due to its high resolution and sensitivity, other methods can provide complementary information. The following table compares the typical performance characteristics of HPLC with other common analytical techniques for the purity assessment of small organic molecules.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Typical Purity Range (%) | ≥ 98% | ≥ 98% (for volatile compounds) | ≥ 99% (with certified internal standard) |
| Common Impurities Detected | Starting materials (e.g., 2-Amino-3-chloropyridine), over-nitrated products, positional isomers, hydrolysis products (e.g., 2-Hydroxy-3-chloro-5-nitropyridine) | Volatile starting materials and solvent residues | Structural isomers and impurities with distinct NMR signals |
| Specificity | High (excellent separation of closely related compounds) | High (for volatile and thermally stable compounds) | High (provides structural information) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range for volatile compounds) | Moderate (µg to mg range) |
| Quantification Principle | External/Internal standard calibration or area percent | External/Internal standard calibration or area percent | Absolute quantification against a certified internal standard |
| Limitations | Requires compound to be soluble and possess a chromophore for UV detection. | Compound must be volatile and thermally stable. | Lower sensitivity for minor impurities; complex spectra can be difficult to interpret. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the purity assessment of this compound using the described HPLC method.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) Method
This protocol provides a starting point for the development of a robust RP-HPLC method for the purity assessment of this compound. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.
-
Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas.
5. Purity Calculation:
The purity of the synthesized this compound is typically calculated using the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
For higher accuracy, a response factor correction may be necessary if the UV response of the impurities differs significantly from the main compound.
Conclusion
The presented RP-HPLC method provides a reliable and robust approach for the purity assessment of synthesized this compound. The method is designed to be specific and sensitive, allowing for the accurate quantification of the main component and the separation from potential process-related impurities. While other techniques such as GC and qNMR can offer complementary information, HPLC remains a cornerstone for purity determination in pharmaceutical development and quality control due to its versatility and high resolving power. The provided protocol and comparative data serve as a valuable resource for researchers in establishing a suitable analytical strategy for this important chemical intermediate.
Navigating the Synthesis of 2-Amino-3-Chloro-5-Nitropyridine: A Comparative Analysis of Synthetic Strategies
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of substituted pyridines is a cornerstone of molecular design. Among these, 2-Amino-3-Chloro-5-Nitropyridine stands as a valuable building block, its trifunctionalized core offering a versatile platform for the generation of diverse chemical entities. This guide provides a comparative analysis of the most viable synthetic routes to this key intermediate, presenting a detailed examination of experimental data to inform strategic synthetic planning.
Two principal synthetic pathways have been identified and evaluated: the direct nitration of 2-amino-3-chloropyridine and the selective amination of 2,3-dichloro-5-nitropyridine. This analysis delves into the specifics of each route, offering a clear comparison of their respective yields, advantages, and challenges.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a side-by-side comparison to facilitate an informed choice of methodology.
| Parameter | Route A: Nitration of 2-Amino-3-chloropyridine | Route C: Selective Amination of 2,3-dichloro-5-nitropyridine |
| Starting Material | 2-Amino-3-chloropyridine | 2,3-dichloro-5-nitropyridine |
| Key Transformation | Electrophilic Nitration | Nucleophilic Aromatic Substitution (SNA r) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | Strong acids (H₂SO₄, HNO₃), elevated temperatures | Ammonia source, solvent, moderate temperatures |
| Key Advantages | Potentially fewer steps if starting material is readily available. | High regioselectivity, generally milder conditions. |
| Potential Challenges | Formation of isomers, harsh reaction conditions. | Availability and cost of the starting material. |
Visualizing the Synthetic Pathways
The logical flow of the two synthetic routes is depicted in the following diagram, illustrating the progression from starting materials to the final product.
Detailed Experimental Protocols
To provide a practical guide for laboratory synthesis, detailed experimental protocols for the key transformations in each route are outlined below.
Route A: Nitration of 2-Amino-3-chloropyridine
The nitration of 2-amino-3-chloropyridine is a classical electrophilic aromatic substitution. The directing effects of the amino and chloro groups favor the introduction of the nitro group at the 5-position.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, 2-amino-3-chloropyridine is added portion-wise at a temperature maintained between 0 and 5 °C.
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The resulting solution is neutralized with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Route C: Selective Amination of 2,3-dichloro-5-nitropyridine
This route leverages the principles of nucleophilic aromatic substitution (SNA r), where the electron-withdrawing nitro group activates the pyridine ring for attack by a nucleophile. The chlorine atom at the 2-position is generally more susceptible to substitution than the one at the 3-position in such systems.
Experimental Protocol:
-
2,3-dichloro-5-nitropyridine is dissolved in a suitable solvent, such as ethanol, isopropanol, or an aprotic polar solvent like dimethylformamide (DMF).
-
An excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in an organic solvent, is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for a period determined by TLC monitoring.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
Both the nitration and selective amination routes offer viable pathways to this compound. The choice between them will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The selective amination of 2,3-dichloro-5-nitropyridine (Route C) appears to be the more robust and regioselective method, likely providing higher yields and a purer product with simpler purification. However, the direct nitration of 2-amino-3-chloropyridine (Route A) may be a more economical option if the starting material is readily accessible. The experimental details provided herein should serve as a valuable resource for chemists aiming to synthesize this important chemical intermediate.
Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-Chloro-5-Nitropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-3-chloro-5-nitropyridine analogs, focusing on their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. The information is compiled from various studies to offer an objective overview supported by available experimental data.
Kinase Inhibitory Activity
Derivatives of the 2-aminopyridine scaffold have been investigated as potent kinase inhibitors. The substitution pattern on the pyridine ring and the amino group plays a crucial role in determining the inhibitory activity and selectivity against different kinases.
Quantitative Data: Kinase Inhibition
| Compound ID | R Group (Substitution on 2-amino group) | Target Kinase | IC50 (µM) |
| 1a | 2,6-dichlorophenyl | PDGFr | 1.11 |
| FGFr | 0.13 | ||
| EGFr | 0.45 | ||
| c-src | 0.22 | ||
| 1b | [4-(diethylamino)butyl]amino | PDGFr | <0.3 |
| 1c | 3,5-dimethoxyphenyl | FGFr | 0.060 |
| PDGFr | >50 | ||
| EGFr | >50 | ||
| c-src | >50 | ||
| InsR | >50 |
Data extrapolated from studies on structurally related pyrido[2,3-d]pyrimidine derivatives, which share the 2-aminopyridine core.[1]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[2][3][4]
Materials:
-
Kinase of interest
-
Substrate peptide
-
Test compounds (this compound analogs)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare the necessary concentrations of kinase, substrate, ATP, and test compounds in the kinase assay buffer.
-
Kinase Reaction:
-
Add the test compound or vehicle control to the wells of the assay plate.
-
Add the kinase and substrate solution to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[2][3]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Kinase Inhibition Assay Workflow
Caption: Workflow for determining kinase inhibitory activity using the ADP-Glo™ assay.
Anticancer Activity
The cytotoxic effects of 2-aminopyridine derivatives have been evaluated against various cancer cell lines. The nature and position of substituents on the pyridine ring are critical for determining the anticancer potency.
Quantitative Data: Anticancer Activity
| Compound ID | R¹ (at C4) | R² (at C6) | Cell Line | IC50 (µM) |
| 2a | 4-(diphenylamino)phenyl | H | A-549 | 0.00803 |
| MDA-MB-231 | 0.0103 | |||
| 2b | 4-(diphenylamino)phenyl | H | A-549 | 0.0095 |
| MDA-MB-231 | 0.0147 | |||
| 2c | Aryl group | Unsubstituted benzene | HCT116 | 22.5 - 91.3 |
| 2d | Aryl group | Unsubstituted benzene | MCF-7 | 22.5 - 91.3 |
Data is for 2-amino-3-cyanopyridine derivatives, highlighting the potential of the substituted 2-aminopyridine scaffold.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at an appropriate density. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds or vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition and Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[6]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the SAR Investigation Workflow
Caption: A generalized workflow for conducting a structure-activity relationship study.
Antimicrobial Activity
Substituted 2-aminopyridine derivatives have demonstrated notable fungicidal and bactericidal activity. Modifications at various positions on the pyridine ring and on the amino group can significantly influence the antimicrobial spectrum and potency.
Quantitative Data: Antimicrobial Activity
| Compound ID | R Group (Substitution) | Bacterial/Fungal Strain | MIC (µg/mL) |
| 3a | Thiophenol | Various phytopathogens | Strongest activity in series |
| 3b | Benzotriazole-1-ylmethyl | Various phytopathogens | Moderate activity |
| 3c | - | S. aureus | 0.039 |
| B. subtilis | 0.039 |
Data is for a series of 2-amino-5-substituted pyridine derivatives.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (this compound analogs)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the microtiter plate.[9]
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Inoculation: Inoculate each well containing the serially diluted compound with the standardized microorganism suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microtiter plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10]
Visualizing a Potential Signaling Pathway for Kinase Inhibitors
Caption: A representative diagram of a kinase signaling pathway and its inhibition.
References
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
In Vitro Efficacy of Novel Pyrazolopyrimidine Analogs as Anticancer Agents: A Comparative Analysis
For Immediate Release
A series of novel pyrazolopyrimidine derivatives have demonstrated significant in vitro anticancer activity, positioning them as promising candidates for further preclinical and clinical investigation. This guide provides a comparative analysis of their performance against established anticancer agents, supported by experimental data from recent studies. The compounds, synthesized from precursors potentially derived from 2-Amino-3-Chloro-5-Nitropyridine, show potent inhibitory effects on key signaling pathways implicated in tumor growth and proliferation.
Comparative Anticancer Activity
The in vitro cytotoxic effects of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives were evaluated against a panel of human cancer cell lines. The results, summarized in the table below, highlight their potency in comparison to standard chemotherapeutic drugs such as Doxorubicin and targeted therapies like Roscovitine and Erlotinib.
| Compound ID | Target Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) |
| Pyrazolo[3,4-d]pyrimidine 4a | HCT116 (Colon Carcinoma) | 7.31 | Doxorubicin | 0.82 |
| HepG2 (Hepatocellular Carcinoma) | 4.85 | Doxorubicin | 0.73 | |
| Pyrazolo[3,4-d]pyrimidine 4b | HCT116 (Colon Carcinoma) | 6.52 | Doxorubicin | 0.82 |
| HepG2 (Hepatocellular Carcinoma) | 3.97 | Doxorubicin | 0.73 | |
| Pyrazolo[1][2][3]triazolopyrimidine 1 | HCC1937 (Breast Cancer) | 7.01 | Erlotinib | Not specified in study |
| MCF7 (Breast Cancer) | 11.21 | Erlotinib | Not specified in study | |
| HeLa (Cervical Cancer) | 11.00 | Erlotinib | Not specified in study | |
| Pyrazolo[1,5-a]pyrimidine RD-I-53 | A2780 (Ovarian Cancer) | 0.9 | Dorsomorphin | 1.1 |
Experimental Protocols
The evaluation of the anticancer activity of the synthesized compounds was conducted using standardized in vitro assays.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the cytotoxic effects of the novel compounds on cancer cell lines.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the respective reference drugs for 48 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50/GI50 Calculation: The half-maximal inhibitory concentration (IC50) or growth inhibitory 50% (GI50) values were calculated from the dose-response curves.
Mechanism of Action: Targeting Key Signaling Pathways
The synthesized pyrazolopyrimidine derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways involved in cell cycle regulation and proliferation.
CDK2 Inhibition Pathway
Several of the pyrazolo[3,4-d]pyrimidine analogs, notably compounds 4a and 4b , have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[3]. CDK2 is a key regulator of the G1/S phase transition of the cell cycle. By inhibiting CDK2, these compounds induce cell cycle arrest and prevent cancer cell proliferation.
Caption: Inhibition of the CDK2 pathway by novel pyrazolo[3,4-d]pyrimidines.
EGFR Signaling Pathway Inhibition
The pyrazolo[1][2][3]triazolopyrimidine derivative 1 has demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) signaling pathway[1]. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the AKT pathway, promoting cell survival and proliferation. Inhibition of EGFR by compound 1 leads to the suppression of these pro-survival signals and the induction of apoptosis in cancer cells.
Caption: EGFR signaling pathway and its inhibition by a novel pyrazolopyrimidine.
Experimental Workflow
The general workflow for the synthesis and in vitro evaluation of these novel compounds is depicted below.
Caption: General workflow from synthesis to in vitro evaluation.
References
The High Cost of Complexity: A Cost-Benefit Analysis of 2-Amino-3-Chloro-5-Nitropyridine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthesis. This guide provides a comparative analysis of using the highly functionalized, yet costly, 2-Amino-3-Chloro-5-Nitropyridine against more accessible alternatives, focusing on the economic and practical implications of different synthetic strategies.
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development. Introducing specific substitution patterns, such as an amino, a chloro, and a nitro group, is often a key step in the synthesis of active pharmaceutical ingredients (APIs) and other valuable compounds. While a pre-functionalized starting material like this compound offers a direct route to complex molecules, its high market price presents a significant hurdle for industrial-scale production. This analysis explores the trade-offs between using such a specialized intermediate versus employing more economical starting materials and well-established synthetic methodologies.
Cost Analysis of Functionalized Pyridine Starting Materials
The initial cost of a starting material is a primary driver in the overall cost of a large-scale synthesis. A survey of supplier pricing reveals a stark contrast between simple pyridine derivatives and their more complex, multi-substituted counterparts.
| Compound | Price (per kg, approx.) | Purity | Supplier Note |
| This compound | ~$272,178 | ~97% | Specialty chemical, high cost for small quantities.[1] |
| 2-Amino-4-Chloro-5-Nitropyridine | ~$960 | 99% | Lab grade, for medical use. |
| 2-Amino-5-Chloro-3-Nitropyridine | ~$8,812 | ≥ 97.5% | Research chemical pricing. |
| 2-Amino-5-chloropyridine | ~$1,204 - $2,304 | 98-99% | Widely available intermediate.[2] |
| 2-Aminopyridine | ~$15 - $120 | Industrial Grade | Commodity chemical. |
Note: Prices are estimated based on available data and are subject to change based on supplier and quantity.
The data clearly indicates that this compound is an exceptionally expensive starting material, making its use in large-scale synthesis economically challenging. In contrast, simpler pyridines like 2-aminopyridine are significantly more affordable. This price differential necessitates a careful evaluation of synthetic strategies that can build the desired functionality from less expensive precursors.
Comparative Analysis of Synthetic Strategies
Two primary strategies are employed for the synthesis of aminonitropyridines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination (Buchwald-Hartwig reaction). The choice between these methods depends on the starting material, desired regioselectivity, and cost considerations.
Synthetic Route Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Amination (Buchwald-Hartwig) |
| Starting Material | Activated halo-nitropyridine (e.g., 2,3-dichloro-5-nitropyridine) | Halo-nitropyridine (less activation required) |
| Reagents | Amine nucleophile, base (e.g., K₂CO₃, Et₃N) | Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) |
| Reaction Conditions | Often requires elevated temperatures | Can often be performed at lower temperatures |
| Yields | Generally good to excellent for activated substrates | Good to excellent, broad substrate scope |
| Cost Drivers | Cost of activated starting material, energy costs for heating | Cost of palladium catalyst and phosphine ligand, cost of base |
| Advantages | Catalyst-free, simpler workup | High functional group tolerance, high regioselectivity, milder conditions for some substrates[3] |
| Disadvantages | Requires highly activated substrate, may lack regioselectivity | Catalyst cost and removal, sensitivity to air and moisture[4] |
Logical Workflow for Synthetic Strategy Selection
Caption: Decision workflow for selecting a synthetic strategy.
Experimental Protocols
The following are representative experimental protocols for the key synthetic transformations discussed.
Protocol 1: Nitration of 2-Amino-5-chloropyridine (Hypothetical)
This protocol describes a general method for the nitration of a substituted aminopyridine, a common step in building complexity from a simpler starting material.
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 2-Amino-5-chloropyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Once the starting material is fully dissolved, cool the mixture to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of a Dichloronitropyridine
This protocol outlines a general procedure for the amination of an activated dichloronitropyridine.
Materials:
-
2,3-Dichloro-5-nitropyridine
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve 2,3-dichloro-5-nitropyridine in the chosen solvent in a reaction vessel.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120°C) and stir for several hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter and wash with a suitable solvent.
-
If the product is in solution, remove the solvent under reduced pressure and purify the residue by crystallization or chromatography.
Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig) of a Chloronitropyridine
This protocol provides a general guideline for the Buchwald-Hartwig amination of a chloronitropyridine.
Materials:
-
2-Chloro-5-nitropyridine
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst and the phosphine ligand.
-
Add the 2-chloro-5-nitropyridine, the amine (if solid), and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: Comparison of synthetic workflows.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis is heavily skewed by its high initial cost. While its use offers a direct synthetic route, it is economically prohibitive for most industrial applications. A more prudent and cost-effective approach involves the synthesis of the desired aminonitropyridine from simpler, more readily available starting materials like 2-aminopyridine or 2-chloropyridine.
The choice between Nucleophilic Aromatic Substitution and Palladium-Catalyzed Amination depends on the specific substrate and economic factors. SNAr is a simpler, catalyst-free method but requires a highly activated substrate. The Buchwald-Hartwig amination offers broader scope and milder conditions for less reactive substrates, but the cost of the palladium catalyst and ligands must be considered. For large-scale production, a thorough process optimization to minimize catalyst loading and maximize turnover number is crucial for the economic viability of palladium-catalyzed methods.
Ultimately, for drug development professionals and scientists, a comprehensive understanding of these synthetic trade-offs is essential for developing scalable and economically feasible manufacturing processes for vital pharmaceutical and agrochemical products.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Amino-3-chloro-5-nitropyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Amino-3-chloro-5-nitropyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a direct, procedural framework for the safe disposal of this compound, based on available safety data for structurally similar chemicals and general best practices for halogenated organic waste.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Disposal Protocol Summary
As a chlorinated and nitrated pyridine derivative, this compound is classified as a hazardous waste. It must be segregated from other waste streams and disposed of following institutional and regulatory guidelines. The primary recommended method of disposal is through a licensed chemical destruction facility.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) | |
| Primary Disposal Method | Controlled incineration at a licensed chemical destruction plant. | [1] |
| Secondary Disposal Method | Removal by a licensed chemical waste disposal service. | [1] |
| Prohibited Disposal Methods | Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed. | |
| Container Management | Collect in a designated, properly labeled, and sealed container. Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The chemical stability and potential for hazardous reactions necessitate that its disposal be handled by specialized, licensed professionals.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-3-Chloro-5-Nitropyridine
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Amino-3-Chloro-5-Nitropyridine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Summary
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is also harmful if swallowed.[2] Due to these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Justification & Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). | Given the lack of specific breakthrough time data, it is recommended to double-glove . Regularly inspect gloves for any signs of degradation or contamination. Change gloves immediately if they become contaminated, torn, or punctured. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation. | Protects against splashes and airborne particles of the chemical that can cause serious eye irritation. |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, chemical-resistant aprons and sleeves are recommended. | Prevents skin contact which can cause irritation. Contaminated clothing should be removed immediately and laundered before reuse. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, should be used when handling the powder outside of a certified chemical fume hood, or when dust generation is likely. | Mitigates the risk of inhaling the powder, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure risk.
-
Preparation and Engineering Controls :
-
All work with this compound solid should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][5]
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the active handling area.
-
-
Donning PPE :
-
Don the prescribed PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection. If required, a respirator should be donned and fit-tested before entering the work area.
-
-
Weighing and Aliquoting :
-
Handle the solid compound carefully to avoid the generation of dust. Use a spatula to transfer the material.
-
If possible, use a balance with a draft shield or conduct weighing operations within the fume hood.
-
-
Experimental Use :
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[6]
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet immediately.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area, including all equipment and surfaces, after each use.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated lab supplies) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed. As a halogenated nitro compound, it should be segregated as "Halogenated Organic Solids".[7]
-
-
Container Labeling :
-
The hazardous waste container must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Emergency Procedures
-
Spill : In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to contain and collect the spilled solid. Place the collected material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
-
Fire : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water jets, as this may spread the fire. Firefighters should wear self-contained breathing apparatus.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Caption: Workflow for safe handling of this compound.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Amino-5-chloro-3-nitropyridine 97 5409-39-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Amino-5-chloro-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
